Product packaging for 12,13-Epoxytrichothec-9-ene(Cat. No.:CAS No. 37133-74-7)

12,13-Epoxytrichothec-9-ene

Cat. No.: B1214510
CAS No.: 37133-74-7
M. Wt: 234.33 g/mol
InChI Key: LZAJKCZTKKKZNT-QMIVOQANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12,13-Epoxytrichothec-9-ene is a fundamental tetracyclic sesquiterpenoid compound that serves as a central biosynthetic intermediate for trichothecene mycotoxins . This core structure features the this compound ring, which is critical for the biological activity of this compound class . Researchers value this chemical for studying the biosynthetic pathways in fungi such as Fusarium and Trichoderma . It is a key precursor in the formation of more complex trichothecenes, including 3-acetyldeoxynivalenol and sambucinol . The primary mechanism of action for trichothecenes is the inhibition of protein synthesis . The 12,13-epoxy group is primarily responsible for this effect, as it enables the compounds to bind to the ribosome, disrupting the elongation or termination phases of protein production . This action can lead to rapid effects on proliferating tissues and is a key area of study for understanding trichothecene toxicity . In agricultural research, this compound is significant for exploring the natural production of mycotoxins that contaminate grains . Furthermore, some trichothecenes produced by Trichoderma species are investigated for their potential as plant growth stimulants by suppressing diseases, making this compound relevant for biocontrol agent development . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1214510 12,13-Epoxytrichothec-9-ene CAS No. 37133-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37133-74-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,2R,7R,9R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]

InChI

InChI=1S/C15H22O2/c1-10-4-6-13(2)12(8-10)17-11-5-7-14(13,3)15(11)9-16-15/h8,11-12H,4-7,9H2,1-3H3/t11-,12-,13+,14-,15+/m1/s1

InChI Key

LZAJKCZTKKKZNT-QMIVOQANSA-N

SMILES

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)C

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H]([C@@]34CO4)O2)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)C

Other CAS No.

54713-65-4

Synonyms

12,13-epoxytrichothec-9-ene

Origin of Product

United States

Biosynthetic Pathways and Fungal Production Systems of 12,13 Epoxytrichothec 9 Ene

Fungal Genera and Species Implicated in Biosynthesis

The production of trichothecenes, and therefore the biosynthesis of their EPT core, is primarily associated with several genera within the phylum Ascomycota, particularly in the order Hypocreales. mdpi.comwikipedia.orgmdpi.com

Primary Producers

A number of fungal genera are well-documented as primary producers of trichothecenes. These fungi are found in diverse environments, from soil to agricultural crops. mdpi.com

Fusarium : This genus is arguably the most significant producer of trichothecenes, with many species being important plant pathogens of cereal grains like wheat, maize, and barley. mdpi.comwikipedia.orgnih.gov Notable species include Fusarium graminearum, Fusarium sporotrichioides, Fusarium poae, and Fusarium equiseti. wikipedia.orgresearchgate.netmdpi.com Fusarium species are known to produce a wide array of trichothecenes, all of which are derived from the EPT core structure. mdpi.comfao.org

Trichoderma : Species within this genus, such as Trichoderma arundinaceum and Trichoderma brevicompactum, are also known to produce trichothecenes. mdpi.comasm.orgnih.gov Trichoderma species are commonly found in soil and some are utilized as biocontrol agents. plos.org The trichothecenes produced by Trichoderma, like harzianum A and trichodermin (B1214609), originate from the EPT skeleton. nih.govresearchgate.net

Myrothecium : This genus includes species like Myrothecium roridum and Myrothecium verrucaria, which are known to produce macrocyclic trichothecenes. mdpi.combiomedres.usapsnet.org These complex trichothecenes are also built upon the fundamental EPT structure. Myrothecium species can be plant pathogens, affecting crops such as tomato and muskmelon. mdpi.com

Other genera that have been identified as producers of trichothecenes include Stachybotrys, Cephalosporium, Spicellum, and Trichothecium. mdpi.comwikipedia.orgfermentek.com

Diversity of Producer Organisms across Ascomycetes

The ability to synthesize the 12,13-Epoxytrichothec-9-ene backbone is not limited to a single fungal family but is distributed across the phylum Ascomycota. frontiersin.org While the majority of known producers belong to the order Hypocreales within the class Sordariomycetes, trichothecene (B1219388) production has also been identified in other classes, including Dothideomycetes and Eurotiomycetes. researchgate.netresearchgate.net This wide distribution suggests a complex evolutionary history of the biosynthetic genes involved. plos.org Phylogenetic studies of the key biosynthetic genes, such as TRI5 and TRI4, indicate both vertical and horizontal gene transfer events may have contributed to the spread of this metabolic capability among diverse fungal lineages. plos.org

Precursor Compounds and Enzymatic Transformations

The biosynthesis of this compound begins with a common precursor in isoprenoid metabolism and proceeds through a series of dedicated enzymatic and non-enzymatic reactions. The genes encoding the biosynthetic enzymes are typically found in a gene cluster, referred to as the TRI cluster. nih.govplos.org

Farnesyl Diphosphate (B83284) to Trichodiene (B1200196) Conversion (TRI5-catalyzed)

The first committed step in the biosynthesis of all trichothecenes is the cyclization of farnesyl diphosphate (FPP), a primary metabolite, to form the sesquiterpene hydrocarbon trichodiene. mdpi.comnih.govmdpi.commdpi.com This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. mdpi.comijbiotech.comuniprot.org This initial cyclization is a critical control point in the pathway. nih.gov Homologs of the TRI5 gene have been identified in various trichothecene-producing genera, including Fusarium, Myrothecium, and Trichoderma, highlighting its conserved and essential role. mdpi.com

Oxygenation and Epoxidation Steps (e.g., TRI4-catalyzed)

Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene. mdpi.comnih.govmdpi.com The TRI4 enzyme is multifunctional and introduces several oxygen atoms onto the trichodiene molecule. usda.govnih.gov In Fusarium species, TRI4 catalyzes the addition of four oxygen atoms, leading to the formation of the intermediate isotrichotriol. mdpi.comuniprot.org In other genera like Trichoderma and Myrothecium, the TRI4 homolog catalyzes the addition of only three oxygen atoms, resulting in the formation of isotrichodiol. mdpi.comresearchgate.net This functional difference in the TRI4 enzyme is a key branching point in the evolution of trichothecene structural diversity. mdpi.com These oxygenation steps include the critical formation of the 12,13-epoxide ring, a defining feature of all trichothecenes. mdpi.comnih.gov

Non-Enzymatic Isomerization and Cyclization to this compound

The final steps in the formation of the core this compound (EPT) structure involve isomerization and a second cyclization of the oxygenated intermediates produced by TRI4. mdpi.comresearchgate.net Starting from isotrichodiol (in Trichoderma and Myrothecium) or isotrichotriol (in Fusarium), a non-enzymatic cyclization occurs. mdpi.commdpi.comnih.gov This process involves the formation of a tetrahydropyran (B127337) ring. nih.govresearchgate.net For instance, in Trichoderma, isotrichodiol is non-enzymatically converted to EPT. asm.org In Fusarium, isotrichotriol undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, which is essentially EPT with a hydroxyl group at the C-3 position. mdpi.comuniprot.org Recent research suggests that while this cyclization can occur spontaneously, it may be too slow under physiological conditions and that other enzymes might be involved in facilitating this crucial ring-closure step to ensure efficient biosynthesis. nih.gov

Table 1: Key Fungal Genera Producing this compound Derivatives

Genus Notable Species Common Habitat/Association
Fusarium F. graminearum, F. sporotrichioides Plant pathogens, especially on cereal grains mdpi.comwikipedia.org
Trichoderma T. arundinaceum, T. brevicompactum Soil, biocontrol agents mdpi.complos.org
Myrothecium M. roridum, M. verrucaria Plant pathogens mdpi.com
Stachybotrys S. chartarum Indoor environments, decaying plant material wikipedia.org
Trichothecium T. roseum Soil, decaying organic matter mdpi.com
Cephalosporium Soil, plant debris wikipedia.org

Table 2: Core Biosynthetic Steps to this compound

Step Precursor Product Key Enzyme (Gene) Reaction Type
1 Farnesyl Diphosphate Trichodiene Trichodiene synthase (TRI5) Cyclization mdpi.comnih.gov
2 Trichodiene Isotrichodiol / Isotrichotriol Cytochrome P450 monooxygenase (TRI4) Oxygenation/Epoxidation mdpi.comnih.gov
3 Isotrichodiol / Isotrichotriol This compound (or its C-3 hydroxylated form) Non-enzymatic (potentially enzyme-assisted) Isomerization/Cyclization mdpi.comnih.gov

Genetic and Genomic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, primarily through the coordinated expression of a set of genes known as the TRI genes. frontiersin.orgjst.go.jp These genes are often found clustered together in the fungal genome, facilitating their co-regulation. bohrium.complos.orgresearchgate.net

Organization and Function of TRI Gene Clusters

In many trichothecene-producing fungi, the majority of the TRI genes are organized into a core gene cluster. mdpi.comjst.go.jpplos.org For instance, in Fusarium species, a core cluster can contain up to 12 genes. nih.govresearchgate.net However, not all TRI genes are necessarily located within this main cluster. Some essential genes, such as TRI1, TRI16, and TRI101, can be found at different loci in the genome. jst.go.jpnih.govtandfonline.com The number and arrangement of genes within the TRI cluster can vary between different fungal genera and even between species of the same genus, contributing to the structural diversity of the trichothecenes produced. plos.orgmdpi.com For example, in some Fusarium species, the TRI genes are found at three distinct loci. mdpi.comnih.gov In contrast, Trichoderma species exhibit a different organization, with the tri5 gene located outside the main cluster. mdpi.comfrontiersin.org

Roles of Specific Genes (e.g., TRI4, TRI5, TRI6, TRI10, TRI11, TRI12, TRI13, TRI14, TRI16, TRI17, TRI18, TRI22, TRI23, TRI101)

The biosynthesis of this compound and its derivatives is a multi-step process with each step catalyzed by a specific enzyme encoded by a TRI gene.

TRI5 : This gene encodes trichodiene synthase, the enzyme that catalyzes the first committed step in the pathway: the cyclization of farnesyl pyrophosphate to trichodiene. uniprot.orgfrontiersin.orgmdpi.com

TRI4 : This gene encodes a cytochrome P450 monooxygenase that is crucial for the biosynthesis of trichothecenes. jst.go.jpnih.gov It catalyzes multiple oxygenation steps in the conversion of trichodiene to form the core trichothecene structure. uniprot.orgasm.orgnih.gov In some fungi, Tri4 is a multifunctional enzyme responsible for four consecutive oxygenation steps. jst.go.jp

TRI6 : This gene encodes a Cys2His2 zinc finger transcription factor that acts as a positive regulator of other TRI genes. frontiersin.orgnih.govresearchgate.net It binds to specific promoter regions of pathway genes, activating their expression. nih.gov

TRI10 : This gene encodes a regulatory protein that, along with Tri6, controls the expression of the other TRI genes. frontiersin.orgasm.org It is thought to positively regulate TRI6. asm.org

TRI11 : This gene encodes a C-15 hydroxylase in some species and a C-4 hydroxylase in others, demonstrating functional diversity. uniprot.orgnih.gov In Trichoderma arundinaceum, it is responsible for the hydroxylation of EPT at the C-4 position to produce trichodermol (B1681381). asm.orgnih.gov

TRI12 : This gene encodes a transporter protein, or efflux pump, that is believed to confer self-resistance to the producing fungus by exporting the toxic trichothecenes out of the cell. jst.go.jptandfonline.com

TRI13 : This gene encodes an acetyltransferase that is involved in the modification of the trichothecene core, contributing to the diversity of final products. nih.gov Its disruption can lead to the production of different chemotypes. nih.gov

TRI14 : The protein encoded by this gene is required for full virulence and DON production in wheat, though not for the synthesis of the toxin in vitro. jst.go.jpresearchgate.net

TRI16 : This gene is required for the esterification at the C-8 position during trichothecene biosynthesis. jst.go.jptandfonline.com

TRI17 and TRI18 : These genes are involved in the formation of macrocyclic trichothecenes. mdpi.comnih.gov

TRI22 and TRI23 : The functions of these genes are still being elucidated, but they are believed to be involved in the biosynthetic pathway. researchgate.netplos.org

TRI101 : This gene encodes a C-3 acetyltransferase that plays a role in self-protection by acetylating a free hydroxyl group at the C-3 position, which is a key determinant of phytotoxicity. uniprot.orgpnas.org Interestingly, homologs of TRI101 are found in both trichothecene-producing and non-producing fungi, suggesting it may have other functions as well. plos.org

Table 1: Functions of Selected TRI Genes in this compound Biosynthesis

Transcriptional and Post-Transcriptional Control Mechanisms of Biosynthetic Pathways

The biosynthesis of this compound is under complex transcriptional and post-transcriptional control. frontiersin.org The transcription factor Tri6 is a key activator, binding to a specific DNA sequence (YNAGGCC) in the promoter regions of other TRI genes to initiate their transcription. frontiersin.orgnih.gov The regulatory protein Tri10 is also essential, working in concert with Tri6 to control the expression of the entire pathway. frontiersin.orgasm.org Their regulatory network extends beyond the TRI genes to include genes in the primary metabolic pathway that provides the initial precursor, FPP. asm.org

Environmental and nutritional factors, such as nitrogen availability and pH, can also influence the expression of TRI genes, although the precise mechanisms are still under investigation. frontiersin.org It has been noted that the structural organization of the core gene cluster itself can impact the regulation of gene expression. frontiersin.org

Gene Homologs and Evolutionary Aspects of Trichothecene Biosynthesis

The evolution of trichothecene biosynthesis is a fascinating area of study. The presence of TRI gene homologs across different fungal genera suggests a common evolutionary origin. plos.orgpnas.org However, the diversity in gene cluster organization and the structural variety of trichothecenes indicate a complex evolutionary history involving gene gain, loss, and functional divergence. nih.govplos.org

Phylogenetic analyses suggest that the TRI gene cluster has undergone significant changes during the divergence of different fungal lineages. plos.orgpnas.org For instance, the ability to produce certain types of trichothecenes, like those with a C-8 oxygenation, appears to have evolved independently in different fungal groups through the acquisition of different genes with the same function. plos.org The TRI101 gene, responsible for C-3 acetylation, also seems to have been gained independently in Fusarium and other fungal genera. plos.org The study of these gene homologs provides valuable insights into the evolutionary processes that have shaped the remarkable diversity of trichothecene structures. nih.govpnas.org

Heterologous Expression Systems for Investigating Biosynthesis

Recombinant Production in Model Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

Saccharomyces cerevisiae (baker's yeast) has proven to be a particularly useful host for studying trichothecene biosynthesis. nih.govfrontiersin.orgresearchgate.net Its well-characterized genetic system and the presence of necessary components for expressing eukaryotic genes, such as cytochrome P450s, make it an ideal platform. frontiersin.org Researchers have successfully reconstructed parts of the trichothecene biosynthetic pathway in yeast, allowing for the production and characterization of key intermediates. nih.govfrontiersin.orgresearchgate.net For example, co-expression of FgTRI5 and FgTRI4 from Fusarium graminearum in yeast resulted in the production of early intermediates of the pathway. frontiersin.org More recently, the entire biosynthetic pathway for trichodermol was successfully reconstructed in S. cerevisiae. nih.govresearchgate.net

Escherichia coli has also been used for the heterologous expression of TRI genes, although with more limited success compared to yeast, particularly for complex enzymes like cytochrome P450s. frontiersin.org Nevertheless, these recombinant systems are invaluable tools for dissecting the functions of individual genes, confirming the roles of specific enzymes, and potentially for producing novel trichothecene analogs through metabolic engineering. plos.orgresearchgate.nettandfonline.com

Optimization Strategies for Pathway Elucidation and Compound Yield

The elucidation of the biosynthetic pathway of this compound (EPT), the core structure of all trichothecenes, and the optimization of its production are critical for various applications, from understanding fungal pathogenicity to harnessing these compounds for biotechnological purposes. researchgate.netnih.govacs.org Researchers employ a multifaceted approach, combining genetic engineering, fermentation optimization, and heterologous expression systems to enhance the understanding of the pathway and improve compound yields.

Genetic and Metabolic Engineering

Genetic modification of the producing fungi is a primary strategy for both clarifying the biosynthetic pathway and increasing the yield of EPT and its derivatives. This often involves the manipulation of key genes within the trichothecene biosynthetic cluster (TRI cluster).

Key genes in the EPT pathway that are targets for modification include:

Tri5 (trichodiene synthase): This gene encodes the enzyme that catalyzes the first committed step in the biosynthesis, the cyclization of farnesyl diphosphate to trichodiene. frontiersin.orgmdpi.com Overexpression of Tri5 is a common strategy to increase the metabolic flux towards trichothecene production.

Tri4: This gene encodes a multifunctional cytochrome P450 monooxygenase responsible for several subsequent oxygenation steps. frontiersin.org The co-expression of Tri5 and Tri4 in transgenic Trichoderma harzianum has been shown to result in the production of this compound. nih.govresearchgate.net

Tri3 and Tri14: Recent studies have identified the crucial roles of Tri3 (an O-acetyltransferase) and Tri14 (a cyclase) in the efficient formation of the EPT skeleton from precursors like isotrichodiol and isotrichotriol. researchgate.net Understanding and manipulating these genes is vital for optimizing EPT production and preventing the formation of shunt products. researchgate.net

Tri6 and Tri10 (Regulatory genes): These genes regulate the expression of other TRI genes. Transforming Fusarium graminearum with the Tri6 gene from Fusarium sporotrichioides has been shown to increase trichothecene production. frontiersin.org

Bioprospecting for novel or more efficient enzymes, such as trichothecene 3-O-acetyltransferases (TRI101), from different Fusarium species can also yield enzymes with improved kinetic properties for specific applications. asm.org This approach allows for the selection of enzymes best suited for enhancing the production of desired trichothecene derivatives.

Table 1: Impact of Genetic Modifications on Trichothecene Production

Organism Genetic Modification Key Finding Reference
Trichoderma harzianumOverexpression of TaTRI5 and TaTRI4Resulted in the production of this compound (EPT). frontiersin.orgnih.gov
Saccharomyces cerevisiaeIntegration of codon-optimized FgTRI5Led to an 8.6-fold increase in trichodiene production compared to episomal plasmid expression. frontiersin.org
Fusarium graminearumTransformation with FsTri6 (from F. sporotrichioides)Increased overall trichothecene production. frontiersin.org
Trichoderma brevicompactumOverexpression of tri5 geneEnhanced the expression of other trichodermin biosynthetic genes. nih.gov

Optimization of Fermentation Conditions

The yield of this compound and related trichothecenes is highly dependent on the physical and chemical environment of the fungal culture. Optimizing fermentation parameters is a critical and cost-effective strategy for enhancing production on a larger scale. nih.govijcmas.com

Key parameters for optimization include:

Culture Media: The composition of the growth medium significantly influences mycotoxin synthesis. Complex media containing yeast extract often induce stronger trichothecene production compared to defined media. frontiersin.org However, the inducing activity can vary between different brands and lots of yeast extract. frontiersin.org

Carbon and Nitrogen Sources: The type and concentration of carbon sources, such as sucrose (B13894) or fructose, can modulate trichothecene biosynthesis. frontiersin.org Yeast extract is a commonly used source of nitrogen and other essential micronutrients. frontiersin.org

pH: The pH of the culture medium is a critical factor. For some Fusarium species grown in defined media, acidic conditions (below pH 3.7) are a prerequisite for activating trichothecene production. frontiersin.org However, in complex media, production can occur at a higher pH. frontiersin.org

Temperature: Fungal growth and mycotoxin production are temperature-dependent. Optimal temperatures for trichothecene production by Fusarium species are often in the range of 15–25°C. mdpi.commedsciencegroup.us

Aeration and Agitation: Proper aeration and agitation are necessary for cell growth and metabolite production in submerged cultures. plos.org

Table 2: Influence of Culture Conditions on Trichothecene Yield

Parameter Condition Effect on Production Reference
Media Type Complex Media (e.g., with yeast extract)Generally strong induction of toxin synthesis under milder acidic conditions. frontiersin.org
Defined MediaRequires extreme acidification (pH < 3.7) to activate production, which can complicate studies. frontiersin.org
pH Acidic (< 3.7)Prerequisite for trichothecene production in defined media for some Fusarium species. frontiersin.org
Temperature 15-25°COptimal range for DON production in F. culmorum and F. graminearum. mdpi.com
Elicitor Non-viable Rhizoctonia solani myceliaIncreased trichodermin yield in T. brevicompactum from 67.8 mg/L to 144.55 mg/L. nih.gov

Heterologous Biosynthesis and Host Optimization

Expressing the EPT biosynthetic pathway in a heterologous host, such as the yeast Saccharomyces cerevisiae, offers several advantages for pathway elucidation and yield optimization. frontiersin.orgnih.gov S. cerevisiae is a well-characterized model organism with a vast genetic toolkit, making it suitable for reconstructing and optimizing complex biosynthetic pathways. frontiersin.orgnih.gov

Challenges in heterologous production include ensuring the proper function and expression of fungal enzymes, particularly cytochrome P450s like Tri4, which require compatible P450 reductases. frontiersin.orgnih.gov Optimization strategies in heterologous hosts include:

Codon Optimization: Synthesizing genes with codons optimized for the expression host can significantly enhance translational efficiency and, consequently, product yield. frontiersin.org

Pathway Engineering: Modifying the host's endogenous metabolic pathways, such as the mevalonate (B85504) (MVA) pathway which supplies the precursor farnesyl diphosphate, can increase the pool of precursors available for EPT synthesis. frontiersin.org

Integration vs. Plasmid Expression: Integrating biosynthetic genes into the host chromosome can lead to more stable expression and higher yields compared to using episomal plasmids. frontiersin.org

While co-expression of FgTRI5 and FgTRI4 in yeast initially produced only early pathway intermediates, further optimization and reconstruction of the pathway have successfully led to the production of downstream products like trichodermol. frontiersin.orgnih.gov

Elicitor-Based Approaches

The addition of elicitors—molecules that trigger a defense or stress response in the fungus—can be an effective method to stimulate the production of secondary metabolites, including trichothecenes. This strategy can enhance yield without resorting to genetic modification. nih.gov

Molecular and Cellular Mechanisms of Action of 12,13 Epoxytrichothec 9 Ene and Its Derivatives

Primary Molecular Targets

The primary molecular target for 12,13-epoxytrichothec-9-ene and its derivatives is the ribosome, the cellular machinery responsible for protein synthesis.

Ribosomal Binding and Inhibition of Protein Synthesis

12,13-Epoxytrichothec-9-enes are potent inhibitors of protein synthesis in eukaryotic cells. nih.govresearchgate.net This inhibition is the primary mechanism behind their toxic effects. nih.govmdpi.com These compounds bind to the ribosome, interfering with the process of translating messenger RNA (mRNA) into protein. nih.gov The 12,13-epoxy ring, a shared feature of these mycotoxins, is crucial for their toxic action. msdvetmanual.comnih.gov

The inhibition can occur at different stages of protein synthesis—initiation, elongation, or termination—depending on the specific derivative and its concentration. nih.govmdpi.comnih.gov For instance, at low concentrations, some derivatives like anguidine primarily inhibit the initiation step, leading to the breakdown of polyribosomes into monosomes. nih.gov At higher concentrations, they can stall the entire process. nih.gov Other derivatives, such as crotocin (B1236541) and trichodermin (B1214609), are known to inhibit the elongation step. nih.gov

The structural diversity of these compounds, resulting from different substituent groups, influences their toxicity and their specific interactions with the ribosome. nih.gov Key structural elements that contribute to their toxicity include the 12,13-epoxide ring and the double bond between carbons 9 and 10. nih.gov

Specific Interaction with Eukaryotic Ribosomal Subunits (e.g., 60S)

The primary binding site for 12,13-epoxytrichothec-9-enes is the large ribosomal subunit, specifically the 60S subunit in eukaryotes. mdpi.com They interact with a region of the 25S rRNA (in yeast) or 28S rRNA (in mammals) within this subunit. nih.govnih.gov This interaction is highly specific, and the affinity of different derivatives for the ribosome correlates with their toxicity.

The binding is stabilized by a network of interactions, including hydrogen bonds and nonpolar pi-stacking interactions between the toxin and the ribosomal RNA. nih.govresearchgate.net The 12,13-epoxide ring and the C9=C10 double bond are critical for these interactions. nih.govmdpi.com The precise conformation of the toxin and the architecture of the binding pocket on the ribosome determine the strength and nature of the binding, which in turn dictates the inhibitory effect. nih.govresearchgate.net

Perturbation of Peptidyl Transferase Activity

By binding to the 60S ribosomal subunit, 12,13-epoxytrichothec-9-enes directly interfere with the peptidyl transferase center (PTC). nih.govmdpi.comnih.gov The PTC is a critical region of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental step in protein elongation.

Downstream Cellular Responses and Pathway Modulation

The initial insult of protein synthesis inhibition by 12,13-epoxytrichothec-9-enes triggers a variety of downstream cellular responses, ultimately leading to cell death and tissue damage.

Induction of Apoptosis and Programmed Cell Death Pathways

A major consequence of the cellular stress induced by 12,13-epoxytrichothec-9-enes is the activation of apoptosis, or programmed cell death. nih.gov The inhibition of protein synthesis is a potent signal for the initiation of apoptotic pathways.

Derivatives such as 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol (AETD) have been shown to be potent inducers of apoptosis in human leukemia cells. nih.govresearchgate.net The apoptotic process is often characterized by nuclear morphological changes, internucleosomal DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net For instance, AETD-induced apoptosis is associated with the activation of caspase-3. nih.gov The T-2 toxin, another potent derivative, also induces apoptosis through caspase activation.

The binding of these toxins to the ribosome is thought to activate downstream signaling proteins, including mitogen-activated protein kinases (MAPKs), which play a role in regulating apoptosis. nih.gov

Cellular Stress Responses and Signaling Cascade Perturbations

The disruption of protein synthesis and the accumulation of unfolded proteins can lead to a condition known as endoplasmic reticulum (ER) stress. nih.gov This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore cellular homeostasis. nih.govmdpi.com However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govfrontiersin.org

The UPR is transmitted through sensors like IRE1, PERK, and ATF6. nih.gov Activation of these pathways can lead to the suppression of anti-apoptotic proteins like Bcl-2 and the induction of pro-apoptotic factors such as CHOP and Bim. nih.gov

Furthermore, some derivatives can induce the formation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress can lead to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, further contributing to cellular damage and activating apoptotic pathways. nih.gov For example, the apoptosis induced by AETD in HL-60 cells involves the formation of ROS and depletion of GSH, which are upstream of caspase-3 activation. nih.gov

Modulation of Gene Expression Profiles in Responsive Cells

Exposure to this compound derivatives triggers significant alterations in the gene expression profiles of responsive cells. These changes are a direct consequence of the cellular stress induced by ribosome inhibition and the activation of downstream signaling pathways.

In barley, infection with Fusarium graminearum strains that produce trichothecenes leads to the induction of a specific set of host genes. apsnet.org Transcriptome analysis has identified 63 transcripts that are upregulated during trichothecene (B1219388) accumulation. apsnet.org These induced genes encode for proteins involved in a variety of cellular defense and stress response mechanisms, including:

Detoxification and Transport: Putative trichothecene detoxification and transport proteins. apsnet.org

Protein Degradation: Ubiquitination-related proteins. apsnet.org

Programmed Cell Death: Proteins related to apoptosis. apsnet.org

Regulatory Proteins: Transcription factors and cytochrome P450s. apsnet.org

Similarly, studies using yeast (Saccharomyces cerevisiae) as a model organism have revealed that trichothecenes like Deoxynivalenol (B1670258) (DON) and its acetylated derivatives, 15-acetyldeoxynivalenol (B30657) (15-AcDON), induce significant gene expression changes. figshare.comsemanticscholar.org Notably, 15-AcDON, a more toxic derivative, causes more substantial changes than DON. figshare.comsemanticscholar.org A common finding is the repression of mitochondrial ribosomal genes. figshare.com However, some genes show differential regulation depending on the specific derivative. For instance, the glucose transporter genes HXT2 and HXT4 are induced by DON but show a negative correlation with 15-AcDON exposure, indicating distinct cellular effects despite their structural similarity. semanticscholar.org

In mammalian cells, trichothecenes are known to activate the ribotoxic stress response, a process mediated by protein kinase signaling cascades that leads to the modulation of gene expression, including the induction of inflammatory cytokine mRNAs. wikipedia.orgmdpi.com

Structure-Mechanism Relationships at the Molecular Level

The interaction between this compound derivatives and the ribosome is highly dependent on the specific three-dimensional structure of the toxin. The core structure and the various functional groups all play critical roles in binding affinity and the resulting inhibition of protein synthesis.

Influence of the 12,13-Epoxide Ring and C9-C10 Double Bond on Ribosome Interaction

The 12,13-epoxide ring and the C9-C10 double bond are universally recognized as the most critical structural features for the biological activity of trichothecenes. mdpi.comslu.seresearchgate.netnih.gov Their removal or modification results in a dramatic or complete loss of toxicity. researchgate.netnih.gov

These two functional groups are essential for the proper docking of the molecule into the A-site cleft on the large ribosomal subunit. nih.govnih.gov In-depth analysis of ribosome-trichothecene complexes reveals their specific contributions to binding:

12,13-Epoxide Ring: The oxygen atom of the epoxide ring is a key interaction point. mdpi.comnih.govnih.gov It forms crucial hydrogen bonds and van der Waals contacts with nucleotides of the 25S rRNA (in yeast), anchoring the molecule within the binding pocket. mdpi.comnih.gov Microbial de-epoxidation, which opens this ring, is a known detoxification mechanism, underscoring the ring's importance. slu.se For example, the de-epoxy metabolites of DON and Nivalenol (B191977) (NIV) are 24 and 51 times less cytotoxic, respectively, than their parent compounds with an intact epoxide ring. slu.se

C9-C10 Double Bond: This double bond contributes to the rigidity of the core structure and participates in nonpolar, hydrophobic stacking interactions with the nucleotide bases of the rRNA. mdpi.comnih.govnih.gov This interaction helps to stabilize the toxin within the ribosomal binding site. nih.gov

The combination of these interactions ensures a tight and specific fit, leading to the potent inhibition of the peptidyl transferase function. nih.gov

Role of Hydroxyl and Acyl Substituents on Binding Affinity and Cellular Activity

While the epoxide ring and double bond are fundamental, the diverse array of hydroxyl and acyl (e.g., acetyl, isovaleryl) groups at positions C3, C4, C7, C8, and C15 finely tunes the toxicity and binding affinity of each specific trichothecene. nih.govnih.gov These substituents can either enhance binding by forming additional contacts or decrease it through steric hindrance. nih.gov

A comparative analysis of different trichothecenes bound to the ribosome highlights these distinct roles: nih.gov

C3-Hydroxyl Group: The hydroxyl group at the C3 position is a key element for Type A and B trichothecenes, participating directly in hydrogen bonding with the rRNA and contributing significantly to binding affinity. mdpi.comnih.govnih.gov Its replacement with an acetoxy group or hydrogen generally decreases toxicity. researchgate.netnih.gov

Substituents at C4, C7, C8, and C15: These positions often determine the classification of trichothecenes (e.g., Type A vs. Type B) and have a significant impact on activity. tandfonline.commdpi.com

Type A (e.g., T-2 toxin): Has an isovaleryl group at C8 and acetyl groups at C4 and C15. These bulky side chains introduce new hydrophobic and van der Waals contacts within the ribosomal pocket, which can enhance binding affinity compared to simpler structures like DON. nih.gov

Type B (e.g., Deoxynivalenol): Characterized by a keto group at C8. mdpi.com The hydroxyl groups at C7 and C15 in DON also form specific hydrogen bonds with the ribosome. nih.gov

Macrocyclic Trichothecenes (Type D): An ester-linked macrocyclic ring between C4 and C15 generally increases toxicity. researchgate.netmdpi.com

The influence of these substituents can be categorized into two patterns: nih.gov

Type I Substitutions (at C4, C7, C8, C15): Often introduce additional binding interactions, enhancing affinity.

Type II Substitutions (at C3): Changes at this position can lead to steric clashes, impairing binding.

The table below summarizes the effect of various substituents on the relative toxicity of trichothecenes.

PositionSubstituent Effect on ToxicityReference(s)
C3 A hydroxyl group enhances toxicity. Substitution with an acetoxy or hydrogen group decreases it. researchgate.net, nih.gov
C4 An acetoxy group generally confers higher toxicity than a hydroxyl group. researchgate.net, nih.gov
C8 An oxygenated substitution is essential. Toxicity decreases in the order: isovaleryloxy > hydrogen > hydroxyl. researchgate.net, nih.gov
C15 An acetoxy group confers higher toxicity than hydroxyl or hydrogen groups. researchgate.net, nih.gov
C4-C15 A macrocyclic ring linkage increases toxicity significantly. researchgate.net

Impact of Stereochemistry on Molecular Interactions

The rigid, tetracyclic core of the this compound structure results in a distinct and crucial stereochemistry. nih.govresearchgate.net The spatial arrangement of the atoms and the conformation of the fused rings are critical for the molecule's ability to interact with its biological target. researchgate.netacs.org

The trichothecene core is composed of three fused rings: a cyclohexene (B86901) A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring. nih.gov The rigidity of this system leads to specific conformations:

A-ring: Adopts a half-chair conformation. researchgate.netresearchgate.net

B-ring: Typically found in a chair conformation, though a boat conformation has been observed in some cases. researchgate.netresearchgate.net

This defined three-dimensional structure is pre-organized to fit into the ribosomal binding pocket. nih.gov The specific stereochemistry ensures that the key functional groups—the 12,13-epoxide, the C3-hydroxyl, and other substituents—are correctly oriented to make productive contacts with the rRNA. nih.govmdpi.com Even subtle changes in stereochemistry, such as the epimerization at a single carbon, can alter the molecule's polarity and interaction with biological targets, thereby affecting its toxicity. researchgate.net The precise geometry dictated by the stereochemistry is therefore a fundamental determinant of the molecular interactions that underpin the biological activity of these toxins. acs.orgmdpi.com

Metabolism and Biotransformation of 12,13 Epoxytrichothec 9 Ene in Biological Systems Excluding Human Clinical

Microbial Degradation and Biotransformation Pathways

The biotransformation of 12,13-epoxytrichothec-9-ene, the core structure of trichothecene (B1219388) mycotoxins, by microorganisms is a key area of research for mitigating their toxic effects. wikipedia.orgmdpi.com Microbes have developed various enzymatic pathways to modify and detoxify these compounds. wikipedia.orgmdpi.com

De-epoxidation Reactions and Corresponding Enzyme Systems

A primary mechanism for detoxifying trichothecenes is the de-epoxidation of the 12,13-epoxy ring, which is crucial for their toxicity. wikipedia.orgmdpi.commsdvetmanual.com This reaction involves the reductive cleavage of the epoxide ring to form a double bond, resulting in significantly less toxic de-epoxy metabolites. wikipedia.orgmdpi.combrill.com This transformation is primarily carried out by anaerobic bacteria found in environments like the gastrointestinal tracts of animals and soil. mdpi.comnih.govnih.gov

While the specific enzymes responsible for this de-epoxidation have been historically elusive, research suggests the involvement of an epoxy reductase. researchgate.netnih.gov The process is known to be a reductive biotransformation that requires an active electron transport process. nih.govgoogle.com The functionality of these reductase enzymes can be influenced by the composition of the surrounding media. nih.gov The enzyme systems responsible for this detoxification are believed to be cytochrome P-450-dependent mono-oxygenases, which require NADPH and molecular oxygen. oup.com

Hydrolysis and Conjugation Mechanisms by Microorganisms

Microorganisms also employ hydrolysis and conjugation to biotransform trichothecenes. mdpi.comnih.govnih.gov Hydrolysis often involves the deacetylation of acetylated trichothecenes, which can alter their toxicity. nih.govresearchgate.net For instance, some Fusarium species can hydrolyze T-2 toxin to its less acetylated derivatives. nih.gov Carboxylesterases are a class of hydrolases that play a role in this deacetylation process. researchgate.net

Conjugation is another microbial strategy where molecules like glucose are attached to the trichothecene structure. mdpi.comdntb.gov.ua This process of glycosylation can reduce the toxicity of the parent compound. mdpi.commdpi.com For example, the addition of a glucosyl group to deoxynivalenol (B1670258) (DON) at the C3-OH position results in DON-3-glucoside, a less toxic metabolite. mdpi.com However, these conjugated forms, sometimes called "masked mycotoxins," can potentially be hydrolyzed back to the toxic parent compound in the digestive tracts of mammals. mdpi.com Some Fusarium species are also capable of acetyl conjugation, converting T-2 toxin into acetyl T-2 toxin. nih.gov

Role of Specific Bacterial and Fungal Species in Biotransformation

Several specific microbial species have been identified for their ability to transform this compound and its derivatives.

Eubacterium sp. : Strains of Eubacterium, particularly BBSH 797 isolated from bovine rumen fluid, are well-documented for their ability to de-epoxidize trichothecenes like DON into their less toxic de-epoxy forms. wikipedia.orgbrill.comnih.govresearchgate.netgoogle.com This anaerobic bacterium carries out reductive cleavage of the 12,13-epoxy ring. google.com

Streptomyces griseus : This bacterium has been shown to metabolize compounds related to this compound, producing partially hydrolyzed or selectively acylated derivatives. nih.govnih.gov

Mucor mucedo : Resting cells of this fungus can also produce partially hydrolyzed or selectively acylated derivatives of this compound related compounds. nih.govnih.gov

Acinetobacter calcoaceticus : Growing cultures of this bacterium can generate derivatives of this compound compounds through partial hydrolysis or selective acylation. nih.govnih.gov

Other notable species :

Bacillus sp. strain LS100 can detoxify trichothecenes like DON to its de-epoxy metabolite. nih.gov

Desulfitobacterium sp. PGC-3-9 has been shown to de-epoxidize both type A and type B trichothecenes, including DON, nivalenol (B191977), and HT-2 toxin. researchgate.net

A bacterial consortium, DX100 , has demonstrated the ability to de-epoxidize multiple trichothecenes. nih.gov

Table 1: Microbial Species and their Biotransformation of this compound Derivatives

Microbial SpeciesType of BiotransformationSubstrate(s)Product(s)
Eubacterium sp. BBSH 797De-epoxidationDeoxynivalenol (DON), T-2 toxinDe-epoxy-deoxynivalenol (DOM-1), De-epoxy T-2
Streptomyces griseusHydrolysis, AcylationAnguidine related compoundsPartially hydrolyzed and selectively acylated derivatives
Mucor mucedoHydrolysis, AcylationAnguidine related compoundsPartially hydrolyzed and selectively acylated derivatives
Acinetobacter calcoaceticusHydrolysis, AcylationAnguidine related compoundsPartially hydrolyzed and selectively acylated derivatives
Bacillus sp. LS100De-epoxidationDeoxynivalenol (DON)De-epoxy-deoxynivalenol (DOM-1)
Desulfitobacterium sp. PGC-3-9De-epoxidationDON, Nivalenol, HT-2 toxinCorresponding de-epoxy metabolites

Metabolism in Non-Human Organisms

The metabolic fate of this compound and its derivatives has also been studied in plants and various animal models.

Biotransformation in Plants and Plant-Associated Microbes

Plants and their associated microorganisms have developed mechanisms to detoxify trichothecenes. mdpi.com A primary plant defense mechanism is glycosylation, where a glucose molecule is attached to the toxin, often at the C3-hydroxyl group, to form less toxic compounds like DON-3-glucoside. mdpi.commdpi.com This conjugation makes the mycotoxin more polar and facilitates its sequestration into plant cell vacuoles.

Plant-associated microbes, including endophytic fungi and bacteria, can also contribute to the degradation and transformation of trichothecenes. mdpi.comnih.gov For example, some species of Trichoderma, a genus of fungi often found in soil and on plant roots, can glycosylate various trichothecenes. mdpi.com These microbes can play a role in protecting the plant from the harmful effects of these mycotoxins. nih.govresearchgate.net

Metabolic Fate in Animal Models

The metabolism of this compound varies significantly among different animal species.

Poultry : Poultry are generally considered less sensitive to some trichothecenes due to the microbial metabolism that occurs in their gastrointestinal tract. researchgate.net Anaerobic bacteria present in the gut of poultry can perform de-epoxidation of trichothecenes. nih.gov

Ruminants : Ruminants, such as cattle and sheep, are known to be relatively resistant to the toxic effects of trichothecenes like DON. brill.comresearchgate.netresearchgate.net This resistance is largely attributed to the robust microbial populations in their rumen. brill.comresearchgate.net Anaerobic microorganisms in the rumen fluid efficiently detoxify trichothecenes by converting them into their de-epoxy metabolites. brill.comresearchgate.netdpi.qld.gov.au For instance, DON is transformed into the non-toxic de-epoxy-deoxynivalenol (DOM-1). brill.com The de-epoxidation process is considered a key detoxification pathway in these animals. mdpi.comdpi.qld.gov.au

Table 2: Metabolic Fate of this compound in Animal Models

Animal ModelPrimary Metabolic PathwayKey MetabolitesNotes
PoultryMicrobial De-epoxidation in GITDe-epoxy derivativesConsidered less sensitive than monogastrics.
Ruminants (e.g., Cattle, Sheep)Microbial De-epoxidation in RumenDe-epoxy-deoxynivalenol (DOM-1)High tolerance due to efficient microbial detoxification.

Formation of Modified Derivatives and Metabolites within Biological Systems (Excluding Human Clinical)

The core this compound (EPT) structure is the foundation for a wide array of naturally occurring mycotoxins known as trichothecenes. mdpi.comnih.gov These compounds undergo extensive metabolism and biotransformation upon entering various biological systems, including microorganisms and animals. These processes involve a series of enzymatic reactions that modify the parent molecule, leading to the formation of numerous derivatives and metabolites. acs.org The primary transformations include hydrolysis, hydroxylation, acetylation, glycosylation, and de-epoxidation, which alter the structure and properties of the original compound. acs.orgnih.gov

Metabolism in Microbial Systems

Microorganisms, including bacteria and fungi, are capable of transforming trichothecenes into various metabolites. These biotransformations are key detoxification mechanisms for some microbes and can involve a range of reactions.

Resting cells of Streptomyces griseus and Mucor mucedo, as well as growing cultures of Acinetobacter calcoaceticus, have been shown to produce partially hydrolyzed or selectively acylated derivatives of trichothecenes. nih.govnih.gov For instance, studies on T-2 toxin, a prominent type A trichothecene, demonstrate its conversion to HT-2 toxin through deacetylation, a reaction also observed in various fungal species, including trichothecene-producing Fusarium strains. scite.ai

Bacterial species isolated from agricultural environments also exhibit significant metabolic activity. Strains of Bacillus subtilis can transform deoxynivalenol (DON), a type B trichothecene, into novel metabolites such as deoxynivalenol-8,15-hemiketal-7-glucoside. acs.org The enzymatic modifications reported for DON include glycosylation, acetylation, oxidation, and epimerization. acs.org A critical detoxification pathway observed in several anaerobic bacteria, such as Eubacterium sp. isolated from bovine rumen fluid, is the reductive de-epoxidation of the 12,13-epoxy group, which is fundamental to the compound's biological activity. oup.commsdvetmanual.com Similarly, various strains of Nocardioides have been identified that degrade DON. oup.com

Fungal metabolism is not limited to simple hydrolysis. The fungus Fusarium equiseti can produce several modified forms of the type A trichothecene 4,15-diacetoxyscirpenol (DAS). semanticscholar.org These metabolites include hydroxylated derivatives such as 7-hydroxydiacetoxyscirpenol and 7,8-dihydroxydiacetoxyscirpenol, as well as more complex structures like 4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-ene. semanticscholar.org Furthermore, the biosynthesis of complex trichothecenes like trichothecin (B1252827) involves a pathway where this compound is a precursor, undergoing subsequent hydroxylations to form compounds like trichodermol (B1681381). researchgate.net

Metabolism in Animal Systems

In animal systems, trichothecenes are rapidly absorbed and metabolized, primarily in the liver and gastrointestinal tract. nih.gov The biotransformation pathways in animals often involve hydrolysis of ester groups and hydroxylation of the core structure.

In vitro studies using rat liver homogenates have shown that T-2 toxin is quickly converted into multiple metabolites. nih.gov The primary metabolic step is the hydrolysis at the C-4 position to yield HT-2 toxin. nih.gov This intermediate is further metabolized to compounds like 4-deacetylneosolaniol (B1223109) (15-acetoxy-3α,4β,8α-trihydroxy-12,13-epoxytrichothec-9-ene) and T-2 tetraol. nih.gov Rat intestinal strips have also been shown to transform T-2 toxin into neosolaniol (B1681912), albeit in trace amounts. nih.gov

In ruminants, such as cows, the metabolism of T-2 toxin is extensive. A significant metabolite identified in cow urine is deepoxy T-2 tetraol, a detoxified derivative lacking the 12,13-epoxy group. acs.org This finding highlights de-epoxidation as a key metabolic route in cattle, similar to what is observed in anaerobic gut bacteria. oup.comacs.org

The following table summarizes the formation of various modified derivatives and metabolites from parent trichothecene compounds based on the this compound skeleton in different biological systems.

Table 1: Metabolic Transformations of this compound Derivatives

Parent CompoundBiological SystemResulting Metabolite(s)Type of Transformation
T-2 toxinRat (Liver Homogenate)HT-2 toxin, T-2 tetraol, 4-deacetylneosolaniolHydrolysis, Deacetylation
T-2 toxinCow (in vivo)Deepoxy T-2 tetraolDe-epoxidation, Hydrolysis
Deoxynivalenol (DON)Bacillus subtilisDeoxynivalenol-8,15-hemiketal-7-glucosideGlycosylation, Hemiketal formation
Deoxynivalenol (DON)Eubacterium sp. (Bovine Rumen)De-epoxy deoxynivalenolDe-epoxidation
4,15-Diacetoxyscirpenol (DAS)Fusarium equiseti7-hydroxydiacetoxyscirpenol, 7,8-dihydroxydiacetoxyscirpenolHydroxylation
Anguidine (Diacetoxyscirpenol)Streptomyces griseus, Mucor mucedoHydrolyzed and acylated derivativesHydrolysis, Acylation
This compound (EPT)Fungal BiosynthesisTrichodermolHydroxylation

Advanced Analytical Methodologies for 12,13 Epoxytrichothec 9 Ene Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 12,13-epoxytrichothec-9-enes, enabling the separation of these compounds from complex sample matrices and from each other.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-established techniques for the analysis of 12,13-epoxytrichothec-9-ene and its related compounds. sigmaaldrich.comsigmaaldrich.commdpi.com

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of trichothecenes, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. vscht.cz This often involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) ethers, or into trifluoroacyl derivatives. vscht.czresearchgate.net

GC is frequently coupled with various detectors, including flame ionization detection (FID) and electron-capture detection (ECD). vscht.czsigmaaldrich.com However, for more definitive identification and quantification, GC is most powerfully paired with mass spectrometry (GC-MS). researchgate.netsigmaaldrich.comnih.gov This combination allows for the separation of complex mixtures and the generation of mass spectra that provide structural information for each compound. For instance, GC-MS has been successfully used to identify thermal degradation products of nivalenol (B191977), a type B trichothecene (B1219388). nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. chemyx.com It is particularly well-suited for the analysis of polar and non-volatile compounds, making it a primary choice for many this compound derivatives without the need for derivatization. sigmaaldrich.comrsc.orgmdpi.com

Various HPLC modes are employed, with reversed-phase HPLC (RP-HPLC) being the most common. In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the hydrophobicity of the analytes. The use of different mobile phase compositions can be optimized to achieve the desired separation of various trichothecenes. researchgate.net

HPLC systems are often equipped with ultraviolet (UV) detectors, as the α,β-unsaturated ketone group in some trichothecenes allows for UV absorption. mdpi.comresearchgate.net However, for compounds lacking a suitable chromophore or for achieving higher sensitivity and specificity, HPLC is coupled with mass spectrometry (LC-MS). rsc.org

Table 1: Comparison of GC and HPLC for this compound Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase. chemyx.com
Sample Volatility Requires volatile or derivatized compounds. vscht.czSuitable for non-volatile and thermally labile compounds. chemyx.com
Derivatization Often necessary for trichothecenes (e.g., silylation). researchgate.netGenerally not required. rsc.org
Common Detectors FID, ECD, MS. vscht.czsigmaaldrich.comUV, PDA, FLD, MS. mdpi.comresearchgate.net
Typical Analytes Trichothecenes like DON, T-2 toxin after derivatization. researchgate.netA wide range of trichothecenes including DON, HT-2 toxin. mdpi.comsigmaaldrich.com
Advantages High resolution, well-established methods.Wide applicability, no derivatization needed for many compounds. rsc.org
Disadvantages Destructive, derivatization adds complexity.Lower resolution than capillary GC for some applications.

To meet the increasing demand for the analysis of multiple mycotoxins in a single run and to detect trace levels of contamination, advanced LC techniques have been developed. Ultra-High-Performance Liquid Chromatography (UPLC) and techniques coupled with sophisticated sample clean-up are prominent examples.

Ultra-High-Performance Liquid Chromatography (UPLC):

UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at higher pressures than conventional HPLC systems. This results in significantly faster analysis times, improved resolution, and increased sensitivity. UPLC, often coupled with photodiode array (PDA) detection or mass spectrometry, has been successfully applied to the determination of HT-2 and T-2 toxins in cereals like oats and wheat. sigmaaldrich.com The enhanced separation power of UPLC is particularly beneficial for resolving complex mixtures of mycotoxins that may be present in a single sample.

LC with Advanced Sample Preparation:

The effectiveness of any LC method is heavily dependent on the sample preparation step, which aims to remove interfering matrix components. Advanced sample clean-up techniques are often employed prior to LC analysis. These can include solid-phase extraction (SPE) and the use of multifunctional columns that can effectively remove a broad range of matrix interferences, allowing for the simultaneous determination of multiple trichothecenes. For example, an analytical method using a multifunctional column has been developed for the simultaneous determination of 4,15-diacetoxyscirpenol and its modified forms, along with T-2 toxin, HT-2 toxin, and neosolaniol (B1681912) in cereals. mdpi.com

These advanced LC applications, particularly when combined with tandem mass spectrometry, provide the high-throughput and reliable analytical methods required for routine monitoring of this compound and its derivatives in food and feed. d-nb.info

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 12,13-epoxytrichothec-9-enes due to its high sensitivity and specificity, which allow for both the identification and quantification of these toxins. chemyx.com

Electron Ionization-Mass Spectrometry (EI-MS):

EI-MS is a "hard" ionization technique that involves bombarding molecules with high-energy electrons (typically 70 eV). purdue.edu This process results in the formation of a molecular ion and extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for a specific compound. purdue.edu While EI-MS provides detailed structural information, the molecular ion may be weak or absent for some molecules, making molecular weight determination challenging. researchgate.netspectroscopyonline.com For trichothecenes, EI-MS is often used in conjunction with GC. The analysis of trimethylsilyl (TMS) ether derivatives of deoxynivalenol (B1670258) and related trichothecenes by GC/EI-MS has allowed for the creation of a database to identify these mycotoxins. researchgate.net The fragmentation patterns can help in the structural diagnosis of these compounds in biological matrices. researchgate.net

Chemical Ionization-Mass Spectrometry (CI-MS):

CI-MS is a "softer" ionization technique compared to EI-MS. It involves the ionization of the analyte through ion-molecule reactions with a reagent gas. This results in less fragmentation and a more abundant protonated molecule or adduct ion, which simplifies the determination of the molecular weight. Negative chemical ionization (NCI-MS) can offer increased sensitivity for certain trichothecenes, providing a confirmatory method for their detection. dtic.mil

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that generates ions from molecules in solution. wikipedia.orgwiley-vch.de It is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds, making it ideal for coupling with liquid chromatography (LC). nih.gov ESI can produce multiply charged ions, which extends the mass range of the analyzer. wikipedia.org This technique has become a cornerstone in the analysis of 12,13-epoxytrichothec-9-enes and their metabolites. For example, LC-ESI-MS/MS is used for the analysis of HT-2 toxin. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides a high degree of specificity and is excellent for quantifying analytes in complex mixtures, as it minimizes matrix interference.

LC-MS/MS is a powerful tool for the identification and characterization of polar, non-volatile mycotoxins and their modified forms. rsc.org It has been widely adopted for the simultaneous determination of multiple mycotoxins in various matrices, including cereals and milk. thegoodscentscompany.com The fragmentation patterns of type A trichothecenes like T-2 toxin and HT-2 toxin often involve the elimination of the isovaleroxy group and acetic acid. researchgate.net

Table 2: Fragmentation Pathways of Selected Trichothecenes in MS/MS
CompoundPrecursor IonCommon Fragment IonsFragmentation PathwayReference
T-2 toxin [M+Na]⁺VariesElimination of isovaleroxy group and acetic acid researchgate.net
HT-2 toxin [M+Na]⁺VariesElimination of isovaleroxy group and acetic acid researchgate.net
Deoxynivalenol (DON) [M-H]⁻VariesCleavage of the epoxy ring researchgate.net
3-Acetyldeoxynivalenol (3-ADON) [M-H]⁻VariesCleavage of the epoxy ring researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. rsc.org This capability is invaluable for the structural elucidation of unknown compounds and for differentiating between molecules with the same nominal mass but different elemental formulas.

HRMS, often coupled with LC, can record full-scan spectra without a loss in mass accuracy, enabling the simultaneous detection of a theoretically unlimited number of compounds at low concentrations. rsc.org This makes it a powerful tool for untargeted screening and the discovery of new or modified mycotoxins. d-nb.info For example, LC-HRMS has been used in combination with NMR to characterize the structures of modified fumonisins. mdpi.com The high mass accuracy of HRMS was also crucial in elucidating the structures of ions from the EI mass spectra of TMS-derivatized trichothecenes. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound compounds. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions. Characteristic signals in the ¹H NMR spectrum of 12,13-epoxytrichothec-9-enes include an AB quartet for the non-equivalent protons at the C-13 position of the epoxide ring. gla.ac.uk The chemical shifts and coupling constants of these protons are indicative of the rigid trichothecane (B1236751) skeleton. gla.ac.uk For instance, in a derivative, the opening of the C12-C13 epoxide is confirmed by the appearance of signals corresponding to the two H-13 protons at δ 3.88 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly those of the epoxide (C-12 and C-13) and the double bond (C-9 and C-10), are key identifiers. gla.ac.uk For example, in 4-β-Hydroxy-12,13-epoxytrichothec-9-ene, the ¹³C NMR spectrum shows characteristic peaks at δ 140.03 (C-9) and 118.67 (C-10). koreascience.kr The introduction of substituent groups at various positions on the trichothecene ring system leads to predictable shifts in the ¹³C NMR spectrum, aiding in the identification of specific analogues. gla.ac.uk One-dimensional and two-dimensional NMR techniques are often used in combination to fully assign the complex spectra of these molecules. nih.gov

Below is a table summarizing representative NMR data for derivatives of this compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3α,7α,15-Triacetoxy-12,13-epoxytrichothec-9-en-8-oneSee Table I in sourceNot specified cdnsciencepub.com
4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-eneSee Supplementary Table S1 in sourceSee Supplementary Table S1 in source mdpi.com
4β-Hydroxy-12,13-epoxytrichothec-9-ene5.36 (dd, 1H, J=6.8, 4.0 Hz, H-4)140.03, 118.67, 82.03, 79.19, 70.37, 65.22 koreascience.kr
(4R,9S,10R)-9,10-Epoxy-12,13-epoxytrichothec-9-en-4-yl acetate (B1210297)5.55 (1H, dd, J = 3.6, 7.8 Hz, H-4), 3.84 (1H, d, J = 5.1 Hz, H-2), 3.78 (1H, br. s, H-10)Not specified mdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound compounds. The characteristic epoxide ring vibrations, along with absorptions from hydroxyl, carbonyl, and ester groups, provide a molecular fingerprint. For example, the IR spectrum of 3α,7α,15-triacetoxy-12,13-epoxytrichothec-9-en-8-one shows strong absorptions at 1735 cm⁻¹ (acetates) and 1680 cm⁻¹ (α,β-unsaturated ketone). cdnsciencepub.com Similarly, the IR spectrum of (4R,9R,10S)-9,10-Epoxy-12,13-epoxytrichothec-9-en-4-yl acetate displays bands at 2959, 1736, 1244, 1219, and 1089 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the C-9 double bond and any additional chromophores, such as a carbonyl group at C-8, results in characteristic UV absorption maxima. For instance, many 12,13-epoxytrichothec-9-en-8-ones are detected at a wavelength of 220 nm. mdpi.com The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent used for analysis. vscht.cz

The table below presents characteristic spectroscopic data for derivatives of this compound.

CompoundIR (ν_max, cm⁻¹)UV-Vis (λ_max, nm)Reference
3α,7α,15-Triacetoxy-12,13-epoxytrichothec-9-en-8-one1735, 1680Not specified cdnsciencepub.com
(4R,9S,10R)-9,10-Epoxy-12,13-epoxytrichothec-9-en-4-yl acetate2959, 1736, 1244, 1219, 1089Not specified mdpi.com
(4R)-12,13-Epoxytrichothec-9-en-4-yl (E)-but-2-enoate2968, 1716, 1180, 1079Not specified mdpi.com
4β,8α,15-triacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-eneNot specified220 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Immunological and Biosensor-Based Detection Methods

Immunological and biosensor-based methods offer high sensitivity and specificity for the detection of this compound and its derivatives, making them suitable for rapid screening of a large number of samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for the quantitative detection of trichothecenes. sigmaaldrich.comgenomine.com Competitive ELISA formats are common, where the target analyte in a sample competes with a labeled toxin for binding to a limited number of specific antibodies. sigmaaldrich.com For example, a deoxynivalenol (a type B trichothecene) ELISA kit utilizes a specific antibody coated on a microwell plate. sigmaaldrich.com The intensity of the resulting color is inversely proportional to the concentration of the toxin in the sample. sigmaaldrich.com These assays are valuable for screening cereal grains and other commodities for mycotoxin contamination. sigmaaldrich.com Some ELISA kits have been developed to detect a group of trichothecenes, including metabolites. researchgate.net The sensitivity of these assays can be very high, with detection limits in the low ng/mL range. genomine.commdpi.com

Surface Plasmon Resonance (SPR) is an optical biosensing technique that measures molecular interactions in real-time without the need for labels. harvard.eduwikipedia.org In the context of this compound detection, SPR biosensors can be developed by immobilizing a specific antibody or a molecularly imprinted polymer (MIP) on a sensor chip. mdpi.commdpi.com When a sample containing the target toxin flows over the sensor surface, binding occurs, which causes a change in the refractive index at the surface. This change is detected as a shift in the resonance angle of the reflected light. harvard.eduwikipedia.org For instance, an SPR sensor using a DON-imprinted polypyrrole film has demonstrated a linear response for the detection of deoxynivalenol in the range of 0.1–100 ng/mL. mdpi.com Other electrochemical biosensors are also being developed for the detection of various biological entities, which could be adapted for trichothecene analysis. mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA)

Sample Preparation and Matrix Effects in Diverse Matrices

The analysis of 12,13-epoxytrichothec-9-enes in complex matrices such as food, feed, and biological samples presents significant challenges due to the presence of interfering compounds. wgtn.ac.nz Effective sample preparation is therefore a critical step to isolate the target analytes and minimize matrix effects.

Common sample preparation techniques include extraction with organic solvents like acetonitrile or methanol, often mixed with water. frontiersin.orgeuropa.eu This is frequently followed by a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns to remove co-extracted matrix components. mdpi.comeuropa.eu The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular approach for sample preparation in mycotoxin analysis. bch.ro

Matrix effects, which can cause either suppression or enhancement of the analytical signal in mass spectrometry-based methods, are a major concern. chromatographyonline.com These effects can lead to inaccurate quantification. To compensate for matrix effects, several strategies are employed, including the use of matrix-matched calibration standards, the method of standard additions, and the use of stable isotope-labeled internal standards. wgtn.ac.nzchromatographyonline.com The use of ¹³C-labeled internal standards is particularly effective as they co-elute with the native analyte and experience similar matrix effects, thus providing accurate correction. chromatographyonline.com

The table below outlines common sample preparation steps and observed matrix effects.

MatrixSample Preparation MethodAnalytical TechniqueObserved Matrix EffectsReference
Cereal GrainsExtraction with water, filtration, dilutionELISANot specified, but dilution is used to minimize effects. sigmaaldrich.com
Fecal SamplesExtraction with methanol:acetonitrile:water, sonication, centrifugationHPLC-MSNot explicitly stated, but extensive sample cleanup is performed. frontiersin.org
PollenQuEChERS-based extraction (acetonitrile, MgSO₄, NaCl), d-SPE cleanupGC-MS/MSSlight signal enhancement for some analytes. bch.ro
Cereals and Animal FeedExtraction with methanol/water, immunoaffinity column cleanup, derivatizationGC-MSPotential for matrix-induced enhancement. researchgate.net europa.eu
Various FoodsExtraction with acetonitrile-water, centrifugation, filtrationLC-MS/MSEffectively compensated by ¹³C-labeled internal standards. chromatographyonline.com

Extraction and Clean-up Strategies for Fungal Cultures and Environmental Samples

The primary goal of the extraction and clean-up phase is to isolate the target analytes, such as this compound and its related compounds, from the sample matrix while removing interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. nih.gov The choice of method depends on the nature of the sample, the specific trichothecenes of interest, and the analytical technique to be used. nih.gov

For fungal cultures, the process typically involves solvent extraction from either the liquid fermentation broth or the solid-state fermentation medium. Common solvents for extracting these moderately polar compounds include ethyl acetate, methanol, and acetonitrile, often in combination with water. frontiersin.orgmdpi.com For instance, in studies involving Trichoderma arundinaceum cultures, extraction has been performed using ethyl acetate. frontiersin.org In another approach for Trichoderma brevicompactum grown on a solid rice medium, the lyophilized and powdered culture was extracted with methanol. mdpi.com

Environmental samples, such as building materials or soil, and agricultural commodities like cereal grains present a greater challenge due to their complexity. wgtn.ac.nz A widely used extraction mixture for cereals is an acetonitrile/water blend, which efficiently solubilizes trichothecenes. Following initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix components like lipids and pigments that can interfere with chromatographic analysis and cause ion suppression in mass spectrometry. nih.govscabusa.org

Solid-phase extraction (SPE) is a common clean-up technique. Various commercially available SPE cartridges are used, including those based on C18 or multifunctional columns that can retain both polar and non-polar interferences. scabusa.orgresearchgate.net These columns help purify the extract before it is concentrated and subjected to instrumental analysis.

Table 1: Examples of Extraction and Clean-up Strategies for this compound and Related Compounds

Sample TypeExtraction Solvent/MethodClean-up TechniqueTarget Analytes/DerivativesReference
Trichoderma Fungal Culture (Liquid)Ethyl AcetateNone specifiedThis compound, Trichodermol (B1681381), Trichodiene (B1200196) frontiersin.org
Trichoderma Fungal Culture (Solid)MethanolNot detailedNew trichothecene derivatives mdpi.com
Cereal Grains (Wheat)Methanol:Methylene Chloride (50/50, v/v)C18 columnsDeoxynivalenol (DON), DON-3-glucoside scabusa.org
CerealsAcetonitrile/WaterMultifunctional column4,15-diacetoxyscirpenol (DAS) and its modified forms researchgate.netnih.gov

Challenges in Complex Biological and Agricultural Matrices

Analyzing this compound and its derivatives in complex biological and agricultural matrices is fraught with challenges that can affect the reliability and sensitivity of quantification. wgtn.ac.nz

One of the primary difficulties is matrix interference . researchgate.net Agricultural products like maize, wheat, and barley are complex mixtures of carbohydrates, proteins, and lipids. nih.gov These components can be co-extracted with the mycotoxins and interfere with the analysis. In mass spectrometry-based methods, this can lead to a phenomenon known as matrix effects, where the signal of the analyte is either suppressed or enhanced, leading to inaccurate quantification. wgtn.ac.nz This necessitates meticulous clean-up procedures and often requires the use of matrix-matched calibration standards or stable isotope-labeled internal standards for correction. wgtn.ac.nz

Another significant challenge is the structural similarity among the more than 200 identified trichothecene analogues. mdpi.comresearchgate.net Many of these compounds differ only by the position of hydroxyl or acetyl groups, resulting in similar physicochemical properties and chromatographic retention times. researchgate.net This makes their complete separation difficult, which is critical for accurate individual quantification. High-resolution mass spectrometry can aid in distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, many trichothecenes, including the basic this compound backbone, lack a strong chromophore, making them difficult to detect with UV or fluorescence detectors in HPLC without derivatization. researchgate.net While GC analysis is an alternative, it requires a derivatization step (e.g., silylation) to increase the volatility of the polar trichothecenes. researchgate.net This additional step can introduce variability and potential for incomplete reactions, complicating the analysis.

Finally, the low concentration at which these toxins often occur in contaminated food and feed requires highly sensitive analytical methods with low detection limits. wgtn.ac.nzresearchgate.net Achieving the required sensitivity while overcoming matrix effects remains a key challenge in the routine monitoring of these compounds. The presence of "masked" or modified mycotoxins, where a polar group like glucose is attached to the parent toxin, further complicates analysis as these forms may not be detected by methods developed for the parent compounds but can be hydrolyzed back to the toxic form in the digestive tract. scabusa.org

Table 2: Summary of Analytical Challenges in Trichothecene Detection

ChallengeDescriptionImpact on AnalysisCommon Mitigation StrategiesReference
Matrix InterferenceCo-extracted compounds suppress or enhance the analyte signal in MS-based methods.Inaccurate quantification (under- or overestimation).Thorough sample clean-up (e.g., SPE), use of matrix-matched calibrants, stable isotope-labeled internal standards. wgtn.ac.nzresearchgate.net
Structural SimilarityMany trichothecene analogues have similar structures and chromatographic behaviors.Co-elution and difficulty in individual quantification.High-resolution chromatography (UPLC), tandem mass spectrometry (MS/MS), high-resolution MS. mdpi.comresearchgate.net
Poor DetectabilityLack of strong chromophores for UV/fluorescence detection; low volatility for GC.Low sensitivity with certain detectors; need for derivatization.Derivatization for GC or HPLC-fluorescence; use of mass spectrometry as a universal detector. researchgate.net
Modified MycotoxinsPresence of conjugated forms (e.g., glucosides) that are not detected by conventional methods.Underestimation of total toxic burden.Methods that include a hydrolysis step or can simultaneously detect parent and modified forms. scabusa.org

Ecological Roles and Environmental Interactions of 12,13 Epoxytrichothec 9 Ene

Occurrence and Distribution in Natural Ecosystems

Presence in Plants and Agricultural Crops due to Fungal Colonization

12,13-Epoxytrichothec-9-ene is not a natural plant metabolite but is present in plant tissues as a result of colonization by specific endophytic or pathogenic fungi. nih.govresearchgate.net Fungi from genera such as Fusarium, Trichoderma, Stachybotrys, and Myrothecium are known producers of trichothecenes and their precursors. nih.govnih.gov Consequently, EPT can be detected in a variety of agricultural crops that are susceptible to these fungi, including major cereals like wheat, maize, barley, and oats. brieflands.com

The presence of EPT and its more complex derivatives in agricultural commodities is a significant concern for food and feed safety. nih.govusda.gov For example, T-2 toxin, a well-known trichothecene (B1219388) with the EPT core, is frequently found in contaminated grains and feedstuffs. brieflands.com The colonization of the Vinca herbacea plant by endophytic fungi Trichoderma asperellum and Trichoderma brevicompactum has been shown to result in the production of 4β-hydroxy-12,13-epoxytrichothec-9-ene. nih.gov This highlights that the occurrence of EPT in plants is directly linked to the presence of a competent fungal partner.

Table 1: Examples of Fungi Producing this compound (or its derivatives) and Associated Plants/Crops

Fungal Genus Example Species Associated Plants/Crops Reference
Fusarium F. graminearum, F. sporotrichioides Wheat, Maize, Barley brieflands.commdpi.com
Trichoderma T. arundinaceum, T. brevicompactum Tomato, Vinca species nih.govnih.gov
Stachybotrys S. chartarum Grains, Building materials researchgate.net

Environmental Factors Influencing Fungal Production of this compound

The production of this compound and other trichothecenes by fungi is not constant but is heavily influenced by a range of environmental factors. These factors can either stimulate or inhibit the biosynthetic pathways responsible for its synthesis. Key influencing factors include:

Temperature and Moisture: Fungal growth and mycotoxin production are closely linked to ambient temperature and water activity (a measure of available water). brieflands.comhmdb.ca Specific optimal conditions vary between fungal species.

pH: The pH of the substrate can affect fungal enzymatic activity, including the enzymes involved in the trichothecene biosynthesis pathway.

Substrate Composition: The nutritional quality and type of the substrate (e.g., the specific crop variety) can significantly impact the level of mycotoxin production. brieflands.com

Inter-organismal Interactions: The presence of other microorganisms, including bacteria and other fungi, can influence toxin production through competition or signaling. hmdb.ca

The synthesis of EPT is part of a complex biosynthetic pathway that begins with the cyclization of farnesyl pyrophosphate. mdpi.comnih.gov The expression of the genes in this pathway, such as tri4 and tri5, is regulated by these environmental cues, leading to variable production of EPT in natural ecosystems. nih.govfrontiersin.org

Inter-Species Chemical Interactions

Host-Pathogen Dynamics and Induced Plant Defense Responses

The interaction between EPT-producing fungi and their host plants is complex. While many complex trichothecenes are phytotoxic, the direct role of the core EPT structure is more nuanced. nih.govusda.gov Research has shown that purified EPT does not exhibit significant phytotoxic or antifungal activity on its own. nih.govusda.gov However, its presence during fungal colonization can modulate the plant's defense system.

In a study involving tomato plants, a transgenic strain of the biocontrol fungus Trichoderma harzianum engineered to produce EPT was found to downregulate plant defense-related genes. nih.govusda.govfrontiersin.org This included genes involved in fungal root colonization, suggesting that EPT can act as a modulator that suppresses the plant's immune response, potentially creating a more favorable environment for the fungus. nih.govfrontiersin.org This suppression of host defenses is a key aspect of the host-pathogen dynamic, where the fungus uses chemical effectors to overcome the plant's protective measures. frontiersin.org

Antagonistic Fungal Interactions and Biocontrol Implications

The production of secondary metabolites like trichothecenes is a crucial weapon in the competitive interactions between different fungal species. While EPT itself may lack direct antifungal properties, its derivatives, such as harzianum A (HA), produced by Trichoderma arundinaceum, exhibit notable antagonistic activity against pathogenic fungi. researchgate.netfrontiersin.org This forms the basis for the use of some Trichoderma species as biocontrol agents in agriculture. frontiersin.orgresearchgate.net

Interestingly, the intermediates in the trichothecene pathway can have different effects. While EPT may not be directly toxic to other fungi, its production by a biocontrol agent can still contribute to disease suppression by modulating plant defenses. usda.gov For instance, engineering T. harzianum to produce EPT led to the downregulation of plant defense genes, which could paradoxically affect its interaction with pathogens. frontiersin.orgresearchgate.net This highlights the intricate chemical signaling that occurs in a multi-species environment and the potential for leveraging these interactions for biocontrol purposes. frontiersin.orgresearchgate.net

Role as Secondary Metabolites in Fungal Ecology and Survival Advantage

This compound is a secondary metabolite, a class of compounds not essential for the primary growth of the fungus but which confer a significant ecological and survival advantage. mdpi.comsemanticscholar.org The production of EPT and its derivatives serves several functions for the producing fungus:

Virulence Factor: In pathogenic fungi like Fusarium, trichothecenes act as virulence factors, helping the fungus to colonize the plant host and spread. mdpi.com

Chemical Defense: These compounds can deter or inhibit competing microorganisms, helping the fungus secure its nutritional resources. semanticscholar.org

Environmental Interaction: They mediate the complex relationship between the fungus, its host plant, and other organisms in the ecosystem. nih.gov

The biosynthesis of the EPT skeleton is a critical, energetically demanding process. usda.gov The evolutionary conservation of this pathway across multiple fungal genera underscores its importance for fungal fitness and survival in competitive natural environments. nih.govresearchgate.net

Environmental Fate and Persistence

The this compound ring system is the fundamental structure for a large group of mycotoxins known as trichothecenes. researchgate.net These compounds are secondary metabolites produced by various fungal species, particularly those belonging to the Fusarium genus. researchgate.netmdpi.com Their persistence and fate in the environment are of significant concern due to their toxic properties. Generally, trichothecenes are regarded as relatively stable compounds. researchgate.net Their degradation is typically observed only under specific conditions, such as high temperatures over extended periods. researchgate.net

Stability Under Environmental Conditions (e.g., Temperature, pH)

The chemical stability of this compound derivatives is significantly influenced by environmental factors, most notably temperature and pH. Under standard ambient or room temperature conditions, these compounds are considered chemically stable. sigmaaldrich.com However, this stability diminishes under thermal stress and at varying pH levels.

Research on deoxynivalenol (B1670258) (DON), a prominent type B trichothecene, in an aqueous buffer solution demonstrates this relationship. researchgate.net At an acidic pH of 4.0, DON exhibits high stability, showing no degradation at 100°C or 120°C and only partial destruction after 60 minutes at 170°C. researchgate.net In a neutral environment (pH 7.0), DON remains stable, but destruction increases at 170°C. researchgate.net The compound's stability is most compromised under alkaline conditions (pH 10.0), where partial destruction occurs at 100°C after 60 minutes, and complete destruction is observed at 120°C after 30 minutes and at 170°C after just 15 minutes. researchgate.net This indicates that the combination of high temperature and alkaline pH is highly effective in degrading these mycotoxins. researchgate.net

Table 1: Stability of Deoxynivalenol (a this compound derivative) Under Various Heat and pH Conditions

TemperaturepHTime (minutes)Destruction Level
100°C4.060No destruction
120°C4.060No destruction
170°C4.060Partial destruction
170°C7.015Increased destruction compared to pH 4.0
100°C10.060Partial destruction
120°C10.030Total destruction
170°C10.015Total destruction
This table is based on data from a study on deoxynivalenol in an aqueous buffer solution. researchgate.net

Non-Biological Degradation Pathways in Environmental Contexts

Beyond biological processes, 12,13-epoxytrichothec-9-enes can undergo degradation through chemical reactions, particularly under specific environmental or processing conditions.

One significant non-biological degradation pathway involves molecular rearrangement under alkaline conditions. researchgate.net Studies on nivalenol (B191977), another common trichothecene, show that heating under even mild alkaline conditions can cause it to rearrange into isomeric lactone derivatives. researchgate.net This process transforms the parent mycotoxin into different chemical structures. Specifically, heating nivalenol was found to yield a mixture of four degradation products identified as norNIV A, norNIV B, norNIV C, and NIV lactone. researchgate.net

Another potential pathway for degradation is through oxidation. The this compound structure can react with strong oxidizing agents, leading to its decomposition. sigmaaldrich.com Furthermore, under extreme heat, such as in a fire, these compounds can break down, with hazardous decomposition products including carbon oxides. sigmaaldrich.com

Table 2: Non-Biological Degradation of this compound Derivatives

ConditionDegradation PathwayResulting Products
Heating under mild alkaline conditionsMolecular RearrangementIsomeric lactones (e.g., NIV lactone), norNIV A, norNIV B, norNIV C researchgate.net
Presence of strong oxidizing agentsOxidationDecomposition of the compound sigmaaldrich.com
Extreme heat (e.g., fire)Thermal DecompositionCarbon oxides sigmaaldrich.com

Structure Activity Relationship Sar Studies and Synthetic Modifications of 12,13 Epoxytrichothec 9 Ene

Systematic Elucidation of Structural Determinants for Biological Activity

The fundamental structural features of the 12,13-epoxytrichothec-9-ene skeleton are paramount to its biological activity. The presence of the 12,13-epoxide ring and the double bond between carbons 9 and 10 are considered essential for toxicity. mdpi.comresearchgate.netmsdvetmanual.com These two functional groups are primary contributors to the ability of trichothecenes to inhibit protein synthesis, a key mechanism of their cytotoxic effects. mdpi.comwikipedia.org

The tricyclic core structure, consisting of a six-membered ring containing an oxygen atom flanked by two carbon rings, imparts an amphipathic nature to the molecule, with both polar and nonpolar regions. wikipedia.org Modification or removal of these core features leads to a significant reduction or complete loss of toxicity. For instance, the opening of the 12,13-epoxide ring results in a loss of toxic activity. researchgate.netsemanticscholar.org Similarly, the absence of the C9-C10 double bond has been shown to reduce cytotoxicity. semanticscholar.org

The type and position of substituent groups on the this compound core significantly modulate the biological activity of the resulting analogue. These substitutions primarily occur at carbons 3, 4, 8, and 15. wikipedia.org

C-3 Position: A hydroxyl group at the C-3 position generally enhances toxicity. mdpi.comresearchgate.net Substitution with a hydrogen or an acetoxy group at this position tends to decrease activity. researchgate.net Acetylation of the C-3 hydroxyl group, a detoxification mechanism employed by some fungi, can reduce toxicity by as much as 100-fold. nih.gov

C-4 Position: The nature of the substituent at C-4 also influences toxicity. A hydroxyl group at this position results in slightly lower toxicity compared to an acetoxy group. researchgate.net For type B trichothecenes, toxicity decreases if the substituent at C-4 is changed from an acetoxy to a hydroxyl or hydrogen group. researchgate.net

C-8 Position: The substitution at C-8 is a key determinant for classifying trichothecenes and significantly impacts their activity. Type B trichothecenes are characterized by a keto group at C-8. nih.govdokumen.pub An oxygenated substituent at C-8 is generally considered essential for toxicity, with a decrease in activity observed as the substituent changes from isovaleryloxy to hydrogen to a hydroxyl group. researchgate.net

C-15 Position: The presence of an acetoxy group at C-15 is associated with higher toxicity compared to a hydroxyl or hydrogen group at the same position. researchgate.net Acetylation at C-15 is a critical step in the biosynthesis of certain trichothecenes, and the lack of this modification can reduce the ability of downstream enzymes to further modify the core structure. nih.gov

Interactive Table: Impact of Substituent Groups on Biological Activity

PositionSubstituentGeneral Effect on ToxicityReference
C-3Hydroxyl (-OH)Enhances researchgate.net
C-3Acetoxy (-OAc)Decreases researchgate.net
C-4Hydroxyl (-OH)Slightly lower than Acetoxy researchgate.net
C-4Acetoxy (-OAc)Promotes toxicity researchgate.net
C-8Keto (=O)Characteristic of Type B nih.gov
C-8IsovaleryloxyHigher toxicity researchgate.net
C-15Acetoxy (-OAc)Higher than Hydroxyl/Hydrogen researchgate.net
C-15Hydroxyl (-OH)Decreases researchgate.net

The stereochemistry of the this compound molecule is highly defined, with multiple chiral centers that are crucial for its biological activity. nih.gov For example, deoxynivalenol (B1670258) (DON) possesses seven stereogenic centers. nih.gov The specific spatial arrangement of atoms and functional groups dictates how the molecule fits into its binding pocket on the ribosome.

Alterations in stereochemistry can lead to significant changes in biological function. For instance, the epimerization at C-3, converting the C-3 hydroxyl group from the α to the β configuration, has been observed as a detoxification mechanism. The resulting 3-epi-deoxynivalenol (B1252296) retains the 12,13-epoxide group, which is essential for toxicity, but the change in stereochemistry at C-3 likely alters its interaction with the ribosomal target. nih.gov

The stereochemistry around the C-13 position has also been noted as being important for the biological activity of these compounds. uleth.ca The precise three-dimensional structure is a key factor in the molecule's ability to inhibit protein synthesis effectively.

Influence of Substituent Groups (Hydroxyl, Acetyl, Keto) at Key Positions (C-3, C-4, C-8, C-15) on Molecular Interactions

Total Synthesis and Semisynthesis of this compound Analogues

The synthesis of this compound and its analogues is a complex challenge due to the molecule's intricate tricyclic structure and multiple stereocenters. Both total synthesis (building the molecule from simple precursors) and semisynthesis (modifying a naturally produced trichothecene) are employed to create these compounds for research and SAR studies. nottingham.ac.ukresearchgate.net

The total synthesis of the racemate of scirpene (this compound) has been achieved from simple starting materials like 3-methoxyacetophenone. researchgate.net Key steps in such syntheses often involve sophisticated chemical reactions, such as palladium-mediated ring expansion reactions, to construct the complex ring system. researchgate.net

Semisynthetic approaches often start with a readily available trichothecene (B1219388), such as trichodermin (B1214609), and modify its structure to produce various derivatives. nottingham.ac.ukmdpi.com For example, epoxidation of the C9-C10 double bond of trichodermin can be achieved using reagents like m-chloroperbenzoic acid (MCPBA), yielding α and β epoxides. mdpi.com These modifications allow for the systematic investigation of the role of specific functional groups in the molecule's biological activity.

The biosynthesis of the trichothecene core begins with the cyclization of farnesyl pyrophosphate to trichodiene (B1200196), catalyzed by the enzyme trichodiene synthase. mdpi.comnih.gov This is followed by a series of oxygenation reactions to form the this compound skeleton. frontiersin.org Understanding these biosynthetic pathways can also inform synthetic strategies.

The design and synthesis of novel analogues of this compound are crucial for probing the structure-activity relationships of this class of compounds. rsc.org By systematically altering the substituents at various positions, researchers can gain a deeper understanding of the molecular determinants of toxicity and other biological activities.

For example, the creation of derivatives with modified side chains or altered stereochemistry allows for a detailed exploration of the binding requirements of the ribosomal target. acs.orggrafiati.com These novel analogues can also serve as tools to investigate the mechanisms of protein synthesis inhibition and to identify new potential therapeutic applications or detoxification strategies. The development of efficient synthetic and semi-synthetic routes is therefore essential for advancing our knowledge of trichothecenes. rsc.orgscience.gov

Synthetic Methodologies for Core Structure and Derivatives

Rational Design Approaches for Modulating Biological Properties

Rational design strategies for derivatives of the this compound (EPT) scaffold are grounded in extensive Structure-Activity Relationship (SAR) studies. These studies have established that the biological activity of trichothecenes is intrinsically linked to their chemical structure. researchgate.net The core EPT nucleus, a tetracyclic sesquiterpenoid structure, is the foundation for this class of compounds. mdpi.comsemanticscholar.org Key to their bioactivity are the 12,13-epoxide ring and the double bond between carbons 9 and 10; removal or alteration of these features typically results in a complete loss of toxicity. researchgate.net The diversity in biological effects observed across the nearly 200 known trichothecene analogs arises from the varied substitution patterns of hydroxyl, acyl, or keto groups at different positions on the EPT core. researchgate.netresearchgate.net This understanding allows for the targeted synthesis of new molecules with potentially modulated biological profiles. researchgate.net

The primary goal of rational design for EPT analogs is to selectively enhance a desired biological effect, such as anticancer or antimicrobial activity, while attenuating general toxicity. The nature of the activity can vary significantly based on the substitutions present on the EPT core. nih.gov For instance, while trichodermin is known as a protein synthesis inhibitor, another derivative, harzianum A, functions as a potent herbicide. nih.gov

SAR studies have identified several key positions on the EPT nucleus where modifications can predictably alter bioactivity:

C-3 Position: The presence of a hydroxyl group at the C-3 position is known to enhance the toxicity of many trichothecenes. researchgate.net Modifying this group can therefore attenuate this effect.

C-4 Position: This position is a common target for synthetic modification. Hemisynthesis of derivatives of trichodermin and trichodermol (B1681381) has shown that esterification at the C-4 position with short-chain esters can yield compounds with selective antimicrobial activity. researchgate.netmdpi.com For example, certain derivatives with a short ester chain at C-4 displayed significant activity against Candida albicans, with efficacy comparable to the parent compound, trichodermin. researchgate.net

C-8 Position: The presence of a ketone group at the C-8 position distinguishes Type B trichothecenes from Type A, indicating its role in modulating the compound's properties. frontiersin.org

C-12,13-Epoxide Ring: As this group is essential for toxicity, its modification is a primary strategy for detoxification. researchgate.netmdpi.com Microbial metabolism, particularly in ruminants, can cause reductive de-epoxidation, forming metabolites with greatly reduced cytotoxicity. researchgate.net Similarly, thermal treatment of certain trichothecenes can lead to rearrangement of the EPT skeleton, resulting in derivatives with significantly lower toxicity. nih.gov

These targeted modifications allow for the chemo-modulation of bioactivity, aiming to create derivatives with high cytotoxic selectivity against tumorigenic cells while sparing non-tumoral cells, or to develop potent and specific antimicrobial agents. researchgate.net

The biological properties of newly synthesized or isolated EPT derivatives are assessed through a combination of in vitro and non-human in vivo models.

In Vitro Evaluation

In vitro assays are crucial for the initial screening and characterization of modified compounds. These tests provide quantitative data on specific cellular activities.

Cytotoxicity Assays: The antiproliferative effects of EPT derivatives are commonly tested against various cell lines. For instance, modified trichodermin derivatives have been evaluated against tumorigenic cell lines like MCF-7 (human breast carcinoma) and non-tumoral lines such as Fa2N4 (immortalized human hepatocytes). researchgate.net The results, often expressed as IC50 values (the concentration required to inhibit cell growth by 50%), demonstrate the compound's potency and selectivity. In one study, certain trichodermol derivatives showed significant cytotoxicity against the MCF-7 line with IC50 values around 2 µg/mL, while exhibiting no toxicity towards the non-tumoral Fa2N4 cells. researchgate.net

Antimicrobial Assays: The antimicrobial potential of modified compounds is determined using methods like micro broth dilution assays to find the Minimum Inhibitory Concentration (MIC). nih.gov Studies on trichodermin derivatives revealed that modifications at the C-4 position influenced their activity against the yeast Candida albicans. mdpi.com Some synthetic derivatives exhibited MIC values as low as 4 µg/mL, comparable to the parent compound. mdpi.com

Protein Synthesis Inhibition: Given that the primary mechanism of action for many trichothecenes is the inhibition of protein synthesis, cell-free translation assays are employed. nih.govresearchgate.net These assays, using systems like wheat germ extract, can directly compare the inhibitory potency of parent compounds and their modified derivatives. nih.gov

The following table summarizes the in vitro activity of selected trichodermin derivatives from a study focused on synthetic modifications. researchgate.netmdpi.com

CompoundModificationActivity against Candida albicans (MIC, µg/mL)Cytotoxicity against MCF-7 (IC50, µg/mL)
Trichodermin (1) Parent Compound<4>2
Trichodermol (2) 4β-hydroxyl8-32>2
Compound 9 4-O-hexanoyl ester4-8~2
Compound 13 4-O-crotonoyl ester4~2
Compound 15 4-O-cinnamoyl ester4-8~2

In Vivo (Non-Human) Evaluation

Following promising in vitro results, compounds are often tested in non-human in vivo models to assess their biological effects in a whole organism.

Yeast-Based Assays: Engineered yeast strains that are highly sensitive to trichothecenes can serve as a simple in vivo model for toxicity screening. For example, the toxicity of 4,15-diacetoxyscirpenol was compared to its thermally modified derivative, DAS-M1, using a sensitive yeast strain. nih.gov While the parent compound inhibited growth by over 90% at a concentration of 11 µM, the modified derivative required approximately 600 µM to achieve the same effect, demonstrating a roughly 50-fold reduction in in vivo toxicity. nih.gov

Rodent and Primate Models: More complex animal models, including rodents and non-human primates, are used to evaluate the efficacy and systemic effects of promising drug candidates. googleapis.comiecure.com These studies involve administering the compound and monitoring various physiological and biochemical parameters. iecure.com For example, metabolism studies in animals have shown that diacetoxyscirpenol (B1670381) is deacetylated at the C-4 and C-15 positions to form less toxic metabolites like 15-monoacetoxyscirpenol and scirpentriol. nih.gov Such studies are critical for understanding the metabolic fate and potential for detoxification of modified EPT compounds within a living system. nih.gov

Emerging Research Directions and Future Perspectives on 12,13 Epoxytrichothec 9 Ene

Integration of Omics Technologies in Research

The application of "omics" technologies, which encompass the large-scale study of biological molecules, is revolutionizing research into 12,13-Epoxytrichothec-9-ene (EPT) and its derivatives. humanspecificresearch.orgeaaci.org These high-throughput methods provide a comprehensive view of the intricate molecular processes involved in the biosynthesis of these compounds and the cellular responses they elicit. humanspecificresearch.orgfrontiersin.org By integrating genomics, transcriptomics, proteomics, and metabolomics, scientists can gain a holistic understanding of the complex biological systems associated with EPT. humanspecificresearch.orgeaaci.org

Genomics, Transcriptomics, and Proteomics in Biosynthesis and Cellular Response Studies

Genomics and transcriptomics have been instrumental in elucidating the genetic and biochemical pathways for trichothecene (B1219388) biosynthesis in various fungal species, including Fusarium and Trichoderma. nih.gov All trichothecenes share the core structure of this compound, which can be modified at different positions to create a wide variety of analogs. nih.govresearchgate.net The genes responsible for these modifications are often located in a trichothecene biosynthetic (TRI) gene cluster. researchgate.net

For instance, the tri5 gene, which encodes the enzyme that catalyzes the formation of the parent compound trichodiene (B1200196), is a key component of this cluster. researchgate.net However, in some Trichoderma species, tri5 is found outside the main TRI cluster. researchgate.net Functional and phylogenetic analyses of TRI genes across different fungal genera are providing insights into how the diversity of trichothecene structures has evolved through gene acquisition, loss, and functional changes. nih.gov

Transcriptomic studies, such as those involving RNA-Seq, are used to investigate the cellular response to EPT and its derivatives. frontiersin.org For example, co-expression of the FgTRI5 and FgTRI4 genes from Fusarium graminearum in yeast led to the production of several early intermediates in the trichothecene pathway, including this compound. frontiersin.org Furthermore, transcriptomic analysis of Trichoderma harzianum engineered to produce EPT revealed the downregulation of tomato genes involved in fungal root colonization and defense, highlighting the compound's role in plant-fungus interactions. researchgate.net

Proteomics, the large-scale study of proteins, complements these genomic and transcriptomic approaches by examining the protein machinery involved in biosynthesis and cellular responses. mdpi.com For example, the TRI11 protein in Trichoderma arundinaceum has been identified as a cytochrome P450 monooxygenase that hydroxylates EPT to form trichodermol (B1681381). nih.govuniprot.org Understanding the structure and function of such enzymes is crucial for comprehending the complete biosynthetic pathway. nih.gov The integration of these omics technologies enables a multi-layered understanding of the biology of this compound, from the genetic blueprint to the functional protein and cellular outcomes. researcher.liferesearchgate.net

Metabolomics for Identifying Novel Derivatives and Biotransformation Pathways

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a powerful tool for discovering new derivatives of this compound and mapping their biotransformation pathways. clinmedjournals.org Fungi can produce a vast array of structurally distinct trichothecene analogs, with over 200 identified to date. researchgate.netresearchgate.net A single fungal species, however, typically produces only a small subset of these. nih.gov

Metabolomic approaches, often coupled with genomic and transcriptomic data, have been successfully used to identify genes required for specific structural modifications, such as the formation of the macrocyclic ring in certain trichothecenes produced by Paramyrothecium roridum. researchgate.net These integrated analyses pinpointed the TRI24 gene, which is predicted to encode an acyltransferase essential for this macrocyclization. researchgate.net

Furthermore, metabolomics is crucial for understanding how organisms detoxify trichothecenes. scabusa.org For example, some bacteria and fungi can structurally alter these toxins. hmdb.ca Plants have also evolved detoxification mechanisms, such as glycosylation, where glucosyltransferases attach a sugar molecule to the trichothecene, rendering it less toxic. nih.gov The specificity of these plant enzymes may have been a driving force in the structural diversification of trichothecenes, as fungi evolved new structures to evade detoxification. nih.gov By analyzing the metabolic fate of EPT and its derivatives in different biological systems, researchers can uncover novel biotransformation pathways and identify the enzymes and genes involved.

Advanced Biophysical and Structural Biology Approaches

Recent advances in biophysical and structural biology techniques are providing unprecedented, near-atomic level insights into how this compound and its derivatives interact with their molecular targets.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Ribosome-Compound Complexes

The primary toxic effect of many trichothecenes is the inhibition of protein synthesis, which they achieve by binding to the eukaryotic ribosome. frontiersin.orgresearchgate.net Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been pivotal in visualizing these interactions at high resolution. frontiersin.orgmdpi.com

X-ray crystallography studies of the Saccharomyces cerevisiae ribosome have revealed that trichothecenes like deoxynivalenol (B1670258) (DON), T-2 toxin, and verrucarin A bind to the A-site of the peptidyl transferase center (PTC) in the 60S large subunit. frontiersin.orgmdpi.com This binding physically obstructs the proper positioning of incoming aminoacyl-tRNA, thereby stalling protein synthesis. frontiersin.org These structural studies have identified key interactions, including hydrogen bonds and nonpolar pi-stacking interactions between the trichothecene molecule and the 25S rRNA of the ribosome. mdpi.com The 12,13-epoxide ring and the C9=C10 double bond, which are characteristic features of the EPT core structure, have been shown to be critical for this binding and, consequently, for the toxicity of these compounds. mdpi.com

Cryo-EM is an increasingly powerful technique for studying the structure of large and flexible macromolecular complexes like the ribosome. esrf.frresearchgate.net Recent cryo-EM studies have achieved near-atomic resolution of ribosomal subunits, allowing for the detailed visualization of rRNA modifications and the binding of various factors. nih.govnih.gov While specific high-resolution cryo-EM structures of EPT itself bound to the ribosome are not yet prevalent in the literature, the methodology holds immense promise for understanding the subtle conformational changes and dynamic interactions that occur upon binding of EPT and its diverse derivatives. This can help to explain the varying toxicities observed among different trichothecenes. mdpi.com

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions

Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental structural biology techniques. nih.govosti.gov These methods allow researchers to study the dynamic behavior of molecules and predict how they will interact. mdpi.com

In the context of this compound, computational approaches have been used to model the three-dimensional structures of enzymes involved in its biosynthesis, such as the cytochrome P450 monooxygenases Tri4 and Tri11 from Trichoderma brevicompactum. nih.gov MD simulations of these enzymes have helped to elucidate their mechanisms of action, revealing how protein-ligand and protein-heme interactions, governed by hydrophobic and hydrogen-bonding forces, orient the substrate within the active site for catalysis. nih.gov

Furthermore, computational models are used to re-examine and refine the understanding of trichothecene binding to the ribosome. mdpi.com By analyzing existing crystal structures, researchers can identify and characterize the network of interactions, including those mediated by metal ions, that stabilize the toxin in its binding pocket. mdpi.com MD simulations can also be used to explore the conformational flexibility of both the trichothecene and the ribosome, providing insights into how structural variations among different derivatives affect their binding affinity and inhibitory potency. frontiersin.org For example, simulations can probe the effects of different solvent environments on the conformation of a trichothecene, which may have implications for its ability to disrupt ribosomal function. frontiersin.org

Unexplored Biological Roles and Interactions

While the role of this compound and its derivatives as inhibitors of protein synthesis is well-established, there are still many aspects of their biological activity that remain to be fully explored. The vast structural diversity of the more than 200 known trichothecene analogs suggests a corresponding diversity of biological functions and interactions that have yet to be uncovered. nih.govresearchgate.net

Research indicates that beyond their direct toxicity, these compounds play significant roles in the ecological interactions of the fungi that produce them. For example, in plant pathogenic Fusarium species, certain trichothecenes act as virulence factors, facilitating the spread of the fungus within the host plant. researchgate.netresearchgate.net The production of EPT by Trichoderma harzianum has been shown to modulate the plant's defense response, suggesting a role in mediating the complex relationship between these biocontrol fungi and plants. researchgate.net

The question of what has driven the structural diversification of trichothecenes is a key area of ongoing research. nih.gov One hypothesis is that it is a result of an evolutionary arms race between fungi and the organisms they interact with, such as plants. nih.gov Plants have developed enzymes to detoxify trichothecenes, and in response, fungi may have evolved new structural variants to evade these defenses. nih.gov

Furthermore, the full spectrum of cellular targets and signaling pathways affected by EPT and its derivatives is likely broader than currently understood. While the ribosome is a primary target, evidence suggests that trichothecenes can also affect other cellular processes, including DNA and RNA synthesis, membrane integrity, and mitochondrial function. mdpi.com The precise mechanisms and the structure-activity relationships governing these other effects are largely unexplored. Future research integrating advanced analytical and computational techniques will be essential to unravel these undiscovered biological roles and interactions of the this compound family of compounds.

Complex Fungal-Host-Microbiome Interactions and Chemical Ecology

The role of this compound extends into the complex interplay between the producing fungus, its host organism, and the surrounding microbial community. This area of research, known as chemical ecology, seeks to understand the function of natural compounds in mediating ecological interactions.

Studies involving transgenic fungi have provided direct evidence of EPT's role in modulating host responses. For instance, a transgenic strain of Trichoderma harzianum, engineered to produce EPT, was found to downregulate tomato genes associated with fungal root colonization and pathogen defense. researchgate.net This suggests that EPT itself can act as a signaling molecule that influences the plant's defense system, potentially creating a more favorable environment for the fungus.

The broader implications of EPT in multitrophic interactions are a key area of future study. asm.org Its ability to modulate plant defenses could have cascading effects on other organisms that interact with the plant, such as herbivores or other microbes. The interplay between fungi, the host, and the associated bacterial microbiota is crucial in preventing fungal pathogenesis. leibniz-hki.denih.gov The introduction of a bioactive compound like EPT could significantly alter the balance within the gut mycobiome and its interaction with bacteria, influencing host health and disease susceptibility. nih.govmdpi.com Research is beginning to explore how these complex three-way interactions between the fungus, host, and microbiota are influenced by specific fungal metabolites. leibniz-hki.de

Table 1: Observed Ecological and Host Interaction Roles of this compound

Interacting SystemOrganism(s) InvolvedObserved Effect of EPTResearch Focus
Fungal-Plant InteractionTrichoderma harzianum (transgenic), TomatoDownregulation of plant genes for fungal root colonization and pathogen defense. researchgate.netModulating host defense mechanisms.
Multitrophic InteractionsFungi, Plants, Other Microbes/InsectsPotential to modulate plant defenses against pests and pathogens. asm.orgIntegrated pest management strategies.
Fungal-Microbiome InteractionGut Mycobiome, Gut BacteriaPotential to alter the balance and homeostasis of the gut microbial community. mdpi.comInfluence on host physiology and health.

Identification of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of the this compound core is a critical control point in the production of all trichothecene toxins. usda.gov For decades, a key step in its formation—the cyclization of the tetrahydropyran (B127337) ring—was presumed to be a slow, spontaneous process. usda.gov However, recent research has overturned this assumption, identifying a novel two-enzyme mechanism that significantly accelerates the formation of the EPT skeleton. usda.gov This discovery resolves a long-standing question of how fungi can produce these toxins so rapidly and efficiently under physiological conditions. usda.gov

The biosynthetic pathway to EPT begins with the cyclization of farnesyl diphosphate (B83284) to trichodiene, catalyzed by the enzyme trichodiene synthase (TRI5). uniprot.org Following this, a cytochrome P450 monooxygenase, TRI4, catalyzes a series of oxygenations on the trichodiene molecule to form the intermediate isotrichodiol. asm.orguniprot.org This intermediate then undergoes isomerization and cyclization to form EPT. uniprot.orgmdpi.com In fungi like Trichoderma arundinaceum, the EPT molecule is further hydroxylated at the C-4 position by another cytochrome P450 monooxygenase, TRI11, to produce trichodermol. uniprot.org

Cytochrome P450 monooxygenases (P450s) are central to generating the vast structural diversity seen in trichothecenes, starting from the common EPT core. researchgate.net Understanding the regulatory networks that control the expression of the TRI genes is essential for controlling mycotoxin contamination. These networks govern when and how much of the biosynthetic enzymes are produced, directly impacting the final toxin output.

Table 2: Key Enzymes in the Biosynthesis of this compound

EnzymeGeneEnzyme ClassFunction in PathwayOrganism Studied
Trichodiene synthaseTRI5Terpene cyclaseCatalyzes the initial cyclization of farnesyl diphosphate to trichodiene. uniprot.orgTrichoderma arundinaceum
Cytochrome P450 monooxygenaseTRI4Cytochrome P450Performs a series of oxygenations on trichodiene to form isotrichodiol. asm.orguniprot.orgTrichoderma arundinaceum
Cytochrome P450 monooxygenaseTRI11Cytochrome P450Catalyzes the C-4 hydroxylation of EPT to form trichodermol. uniprot.orgTrichoderma arundinaceum
Unidentified EnzymesN/AN/ACatalyze the rapid cyclization of isotrichodiol to form the EPT skeleton. usda.govGeneral Fungi

Gaps in Current Knowledge and Future Research Priorities to Advance Understanding of this compound

Despite recent advances, significant gaps remain in our understanding of this compound and its derivatives. Addressing these knowledge gaps is critical for developing strategies to manage this large family of mycotoxins. mdpi.com

A primary knowledge gap is the precise mechanism by which different chemical substitutions on the EPT core structure modulate biological activity and toxicity. mdpi.com While it is known that the C12,13-epoxy ring is crucial for toxicity, how various functional groups at other positions influence the molecule's interaction with targets like the ribosome is largely unknown. mdpi.com Furthermore, while the initial steps to create EPT are becoming clearer, the full complement of genes and enzymes responsible for the subsequent hydroxylation and esterification reactions that create more complex trichothecenes have not been fully characterized. mdpi.com

Another significant area requiring further research is the effect of EPT and its derivatives in the context of co-occurring mycotoxins and complex microbial communities. nih.gov The interactions between different toxins and their combined effects on host organisms are poorly understood. nih.gov There is a pressing need for more data on the effects of these compounds on a wider range of unexplored taxonomic and functional groups of organisms. nih.gov

Future research should prioritize a multi-faceted approach to close these gaps. This includes detailed structure-activity relationship studies, comprehensive genomic and enzymatic analyses, and ecological studies in complex environments.

Table 3: Knowledge Gaps and Future Research Priorities for this compound

Identified Knowledge GapFuture Research PriorityRationale
Mechanism of toxicity modulation by structural variants. mdpi.comConduct detailed structure-activity relationship (SAR) studies comparing various trichothecene derivatives with the EPT core.To understand how specific functional groups alter the binding affinity to cellular targets and overall toxicity.
Full characterization of downstream biosynthetic pathways. mdpi.comEmploy functional genomics and proteomics to identify and characterize the enzymes (e.g., P450s, esterases) that modify the EPT core.To complete the map of trichothecene biosynthesis, enabling better prediction and control of toxin production.
Effects of mycotoxin co-occurrence. nih.govInvestigate the synergistic, antagonistic, or additive effects of EPT derivatives when present with other mycotoxins in biological systems.To reflect real-world contamination scenarios and understand the complex health risks.
Role in complex multitrophic interactions. asm.orgPerform ecological studies to assess the impact of EPT on plant-microbe-insect interactions in controlled and natural environments.To elucidate the full ecological function of the compound and its potential for agricultural applications.
Impact on diverse biological systems. nih.govExpand research to include a wider array of host organisms and microbial communities to assess the biological impact of EPT.To gain a broader understanding of the compound's environmental and health implications beyond currently studied models.

Q & A

Q. What is the core structural feature of 12,13-Epoxytrichothec-9-ene (EPT), and how does it influence trichothecene classification?

EPT is the foundational skeleton of trichothecenes, characterized by a tetracyclic sesquiterpenoid structure with a 12,13-epoxy group and a double bond at C-9 . This core structure allows classification into four types (A-D) based on substituent patterns at positions 3, 4, 7, 8, and 15. For example, Type A trichothecenes lack a keto group at C-8, while Type B includes deoxynivalenol (DON) with a C-8 keto group . Structural classification is critical for predicting toxicity and biosynthetic relationships.

Q. Which fungal species are known to produce EPT, and what are the optimal conditions for its biosynthesis in laboratory settings?

EPT is primarily synthesized by Fusarium species (e.g., F. culmorum, F. graminearum) and Trichoderma spp. . Optimal laboratory conditions involve submerged cultures at 25–28°C with carbohydrate-rich media (e.g., rice-based substrates) and controlled aeration. Biosynthesis is enhanced under stress conditions such as nitrogen limitation or low pH .

Q. What standard methodologies are used to confirm the presence of EPT in complex fungal metabolite mixtures?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard, leveraging EPT’s molecular ion at m/z 234 (EI-MS) and diagnostic fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C spectra, resolves stereochemical features (e.g., epoxy configuration) .

Advanced Research Questions

Q. What methodological challenges arise in separating and quantifying EPT from co-produced trichothecenes in fungal cultures?

EPT often co-occurs with oxygenated derivatives (e.g., isotrichodermin, trichothecolone), complicating separation due to similar polarity and retention times . Normal-phase silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1) can isolate EPT, but recovery rates are low (~5–10 mg per liter of culture) . Advanced techniques like hydrophilic interaction liquid chromatography (HILIC) improve resolution for polar analogs .

Q. How can isotopic labeling (e.g., 13^{13}13C-acetate) clarify the biosynthetic pathway of EPT in Fusarium species?

Isotopic tracing in Fusarium cultures reveals EPT’s origin from mevalonate-derived farnesyl pyrophosphate. Key steps include cyclization of trichodiene to trichodiol, followed by epoxidation at C-12/13 . Labeling studies combined with gene knockout models (e.g., tri4 mutants) confirm oxygenases responsible for epoxy formation .

Q. What analytical techniques resolve structural ambiguities in EPT derivatives, particularly stereochemical configurations?

X-ray crystallography (e.g., orthogonal space group P21_121_121_1) provides absolute configuration data, as demonstrated for 4β-hydroxy-EPT derivatives . For non-crystalline compounds, nuclear Overhauser effect (NOE) NMR experiments differentiate α/β substituents at C-3 and C-4 .

Q. How do environmental factors influence the production ratio of EPT versus oxygenated trichothecenes in field and laboratory conditions?

Temperature (>20°C), humidity (>14% grain moisture), and host plant interactions (e.g., wheat vs. maize) shift metabolic flux toward oxygenated toxins (e.g., DON) over EPT . In vitro, oxidative stress (H2_2O2_2 exposure) upregulates cytochrome P450 monooxygenases, promoting EPT hydroxylation .

Q. What molecular mechanisms underlie EPT’s inhibition of eukaryotic protein synthesis, and what experimental models validate these effects?

EPT binds the 60S ribosomal subunit, blocking peptidyl transferase activity. This is validated via in vitro translation assays (rabbit reticulocyte lysates) and yeast (Saccharomyces cerevisiae) growth inhibition studies . Comparative studies with macrocyclic trichothecenes (e.g., roridin) show EPT’s lower toxicity due to the absence of a macrolide ring .

Q. How can genetic manipulation of Fusarium clarify EPT’s role as a precursor in trichothecene diversification?

Knockout of tri8 (acetyltransferase) in F. graminearum blocks C-15 acetylation, accumulating EPT and truncating DON biosynthesis . Conversely, overexpression of tri11 (P450 monooxygenase) in F. sporotrichioides diverts EPT toward T-2 toxin production, confirming its intermediacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.